Ramelteon metabolite M-II
Descripción
Propiedades
IUPAC Name |
2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFNIJYHXMJYJN-KFJBMODSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676202 | |
| Record name | 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896736-21-3 | |
| Record name | DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-RAMELTEON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYC868P4VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Initial Characterization of Ramelteon's M-II Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon, a highly selective agonist for the melatonin MT1 and MT2 receptors, is a therapeutic agent used for the treatment of insomnia. Its mechanism of action is centered on mimicking the effects of endogenous melatonin to regulate the sleep-wake cycle. Following administration, ramelteon undergoes extensive first-pass metabolism, leading to the formation of several metabolites. Among these, the M-II metabolite has garnered significant attention due to its notable systemic exposure and biological activity. This technical guide provides an in-depth overview of the discovery and initial characterization of the M-II metabolite, detailing the experimental methodologies employed and presenting key quantitative data for researchers and professionals in drug development.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ramelteon and M-II
| Parameter | Ramelteon | M-II | Reference(s) |
| Half-life (t½) | 1 - 2.6 hours | 2 - 5 hours | [1] |
| Time to Peak Concentration (Tmax) | ~0.75 hours (fasted) | Longer than Ramelteon | [1][2][3] |
| Systemic Exposure (AUC) | - | 20- to 100-fold higher than Ramelteon | [2][4] |
| Peak Concentration (Cmax) with High-Fat Meal | Decreased by 22% | Decreased by 35% | [4] |
| Protein Binding | ~82% (mainly albumin) | ~70% | [4] |
Table 2: In Vitro Pharmacodynamic Profile of Ramelteon and M-II
| Parameter | Ramelteon | M-II | Reference(s) |
| MT1 Receptor Binding Affinity (Kᵢ) | Higher Affinity | ~10-fold lower than Ramelteon | [4] |
| MT2 Receptor Binding Affinity (Kᵢ) | Higher Affinity | ~5-fold lower than Ramelteon | [4] |
| In Vitro Functional Potency | More Potent | 17- to 25-fold less potent than Ramelteon | [5] |
Experimental Protocols
In Vitro Metabolism: Human Liver Microsome Incubation
Objective: To identify the metabolic pathways of ramelteon and characterize the enzymes responsible for the formation of the M-II metabolite.
Methodology:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a phosphate buffer to maintain a physiological pH (typically 7.4).[6][7][8][9]
-
Incubation: Ramelteon is added to the pre-warmed incubation mixture to initiate the metabolic reaction. The incubation is carried out at 37°C.[6][7][8][9]
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.[6]
-
Reaction Termination: The enzymatic reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant, containing the parent drug and its metabolites, is collected for analysis.
-
Enzyme Phenotyping (Optional): To identify the specific cytochrome P450 (CYP) enzymes involved, the incubation can be repeated in the presence of selective chemical inhibitors for different CYP isozymes or by using recombinant human CYP enzymes.[5]
Metabolite Identification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate, detect, and structurally elucidate the metabolites of ramelteon from the in vitro incubation samples.
Methodology:
-
Chromatographic Separation: The supernatant from the microsomal incubation is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the parent drug and its metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is employed.[10][11][12][13]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer, typically a tandem mass spectrometer (e.g., triple quadrupole or ion trap). Electrospray ionization (ESI) in positive ion mode is a common ionization technique for this type of analysis.[10][12]
-
Metabolite Profiling: A full scan MS analysis is performed to detect all ions within a specified mass-to-charge (m/z) range, allowing for the initial identification of potential metabolites based on their predicted molecular weights.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) is then used to fragment the parent drug and the potential metabolite ions. By comparing the fragmentation patterns of the metabolites to that of the parent drug, the site of metabolic modification can be determined, leading to the structural elucidation of the metabolite.[11][12]
Pharmacodynamic Characterization: Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of the M-II metabolite at the human MT1 and MT2 receptors.
Methodology - Radioligand Binding Assay:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human MT1 or MT2 receptor are cultured. The cell membranes are then harvested through homogenization and centrifugation.[14][15][16][17][18]
-
Competitive Binding: The prepared cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-melatonin or [¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor (ramelteon or M-II).[15][16][17][18]
-
Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.[14][15]
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[15]
Methodology - cAMP Functional Assay:
-
Cell Culture: CHO cells stably expressing the human MT1 or MT2 receptor are cultured in appropriate media.[19][20][21]
-
Cell Stimulation: The cells are treated with forskolin, an adenylyl cyclase activator, to stimulate the production of cyclic AMP (cAMP). Concurrently, the cells are incubated with varying concentrations of the test compound (ramelteon or M-II).[19][20][22][23]
-
cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or luciferase-based reporter assays.[20][21]
-
Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production is quantified, and a dose-response curve is generated to determine the half-maximal effective concentration (EC₅₀), which is a measure of the compound's functional potency.[19]
In Vivo Characterization: Sleep Studies in Animal Models
Objective: To evaluate the in vivo hypnotic effects of the M-II metabolite.
Methodology (using a cat model):
-
Animal Preparation: Cats are surgically implanted with electrodes for electroencephalography (EEG), electromyography (EMG), and electrooculography (EOG) to allow for polysomnographic recording of sleep stages.
-
Drug Administration: Following a recovery period, the animals are administered either a vehicle control or varying doses of the M-II metabolite.
-
Polysomnography Recording: Continuous polysomnographic recordings are made for a defined period (e.g., 6-8 hours) following drug administration.[24][25][26][27]
-
Sleep Stage Analysis: The recorded data are scored to determine the time spent in different sleep stages (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep), as well as sleep latency and sleep efficiency.
-
Data Analysis: The effects of the M-II metabolite on the various sleep parameters are compared to the vehicle control to assess its hypnotic activity.
Mandatory Visualizations
Caption: Metabolic Pathway of Ramelteon to M-II.
Caption: Experimental Workflow for M-II Characterization.
Caption: Simplified Signaling Pathways of MT1/MT2 Receptors.[28][29][30][31][32][33][34][35][36][37]
References
- 1. drugs.com [drugs.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. oyc.co.jp [oyc.co.jp]
- 10. academic.oup.com [academic.oup.com]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. benchchem.com [benchchem.com]
- 20. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. stemcell.com [stemcell.com]
- 23. researchgate.net [researchgate.net]
- 24. aastweb.org [aastweb.org]
- 25. Technical notes for digital polysomnography recording in sleep medicine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Polysomnography: Overview of Polysomnography, Parameters Monitored, Staging of Sleep [emedicine.medscape.com]
- 27. Sleep Study - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. teachmephysiology.com [teachmephysiology.com]
- 32. researchgate.net [researchgate.net]
- 33. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 34. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bio.libretexts.org [bio.libretexts.org]
- 36. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 37. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Pharmacological Profile of M-II, the Active Metabolite of Ramelteon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of M-II, the principal and pharmacologically active metabolite of the selective MT1/MT2 receptor agonist, Ramelteon. The document details its receptor binding affinity, functional activity, pharmacokinetic profile, and the experimental methodologies used for its characterization.
Introduction
Ramelteon is a melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset. Following oral administration, Ramelteon undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, to form its major active metabolite, M-II.[1][2] M-II circulates at significantly higher concentrations and has a longer half-life than the parent compound, suggesting it may contribute significantly to the overall clinical efficacy of Ramelteon.[2][3][4][5] This guide delves into the detailed pharmacological characteristics of M-II.
Receptor Binding Affinity
M-II demonstrates a high affinity for both the human MT1 and MT2 melatonin receptors, albeit with a lower affinity compared to Ramelteon. The binding affinity has been primarily determined through competitive radioligand binding assays using 2-[¹²⁵I]iodomelatonin.
Table 1: Receptor Binding Affinities (Ki) of M-II, Ramelteon, and Melatonin
| Compound | MT1 Ki (pM) | MT2 Ki (pM) | Reference |
| M-II | 114 | 566 | [3][4] |
| Ramelteon | ~14 | ~112 | [6][7] |
| Melatonin | ~80 | ~383 | [6] |
M-II exhibits a notable selectivity for melatonin receptors. It shows weak affinity for the serotonin 5-HT₂B receptor (Ki value of 1.75 ± 0.23 µmol/l) and no significant affinity for quinone reductase 2 (the MT3 binding site) at concentrations up to 10 μmol/l.[8] A broader screening against a panel of 215 other receptors, transporters, ion channels, and enzymes confirmed the high selectivity of M-II for MT1/MT2 receptors.
Functional Activity
M-II acts as a full agonist at both MT1 and MT2 receptors. Its functional potency has been assessed by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation in Chinese hamster ovary (CHO) cells stably expressing the human MT1 or MT2 receptors.
Table 2: Functional Potency (IC₅₀) of M-II, Ramelteon, and Melatonin
| Compound | MT1 IC₅₀ (pM) | MT2 IC₅₀ (pM) | Reference |
| M-II | 208 | 1,470 | [3][4][8] |
| Ramelteon | 21.2 | 53.4 | [1][7] |
| Melatonin | 77.8 | 904.0 | [1] |
The potency of M-II at MT1 receptors is approximately 17-fold lower than Ramelteon, and at MT2 receptors, it is about 28-fold lower.[8] Despite this reduced in vitro potency, the significantly higher systemic exposure of M-II suggests a substantial contribution to the overall pharmacological effect of Ramelteon.
Signaling Pathway
Activation of both MT1 and MT2 receptors by M-II leads to the inhibition of adenylyl cyclase via the Gi protein-coupled receptor pathway, resulting in a decrease in intracellular cAMP levels.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Documentation | Graphviz [graphviz.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Ramelteon's Primary Metabolite, M-II: A Technical Overview of its Interaction with Melatonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional activity of M-II, the principal active metabolite of the insomnia therapeutic, Ramelteon, at the human MT1 and MT2 melatonin receptors. The following sections detail the quantitative binding data, the experimental methodologies employed in these assessments, and the associated intracellular signaling cascades.
Quantitative Binding Affinity and Functional Potency of M-II
Ramelteon undergoes extensive first-pass metabolism, with the monohydroxylated metabolite, M-II, being the most abundant in systemic circulation.[1][2] While M-II exhibits a lower affinity for both MT1 and MT2 receptors compared to the parent compound, its significantly higher and more sustained plasma concentrations suggest a potential contribution to the overall therapeutic effect of Ramelteon.[3][4]
The binding affinity (Ki) and functional potency (IC50) of M-II, Ramelteon, and the endogenous ligand melatonin for human MT1 and MT2 receptors are summarized below. These values were determined through in vitro studies utilizing Chinese hamster ovary (CHO) cells stably expressing the recombinant human receptors.[3][5]
| Compound | Receptor | Binding Affinity (Ki) [pmol/L] | Functional Potency (IC50) [pmol/L] |
| M-II | MT1 | 114 [3][5] | 208 [3][5] |
| MT2 | 566 [3][5] | 1,470 [3][5] | |
| Ramelteon | MT1 | ~11.4 (10-fold higher than M-II)[3][6] | ~12.2 (17-fold higher than M-II)[3][6] |
| MT2 | ~113.2 (5-fold higher than M-II)[3][6] | ~52.5 (28-fold higher than M-II)[3][6] | |
| Melatonin | MT1 | ~45.6 (2.5-fold higher than M-II)[3][6] | ~48.4 (4.3-fold higher than M-II)[3][6] |
| MT2 | ~377.3 (1.5-fold higher than M-II)[3][6] | ~918.8 (1.6-fold higher than M-II)[3][6] |
Note: Ki and IC50 values for Ramelteon and Melatonin were calculated based on the reported fold differences relative to M-II from the primary source.
Experimental Protocols
The quantitative data presented above were derived from established in vitro pharmacological assays. The key methodologies are outlined below.
Radioligand Binding Assays
These experiments were conducted to determine the binding affinity (Ki) of M-II for the MT1 and MT2 receptors.
-
Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with and expressing high levels of either the human MT1 (CHO-hMT1) or human MT2 (CHO-hMT2) receptor were utilized.[3]
-
Membrane Preparation: Whole cells or membrane preparations from these cells were used in the binding assays.[7]
-
Radioligand: 2-[¹²⁵I]iodomelatonin, a high-affinity melatonin receptor agonist, was used as the radiolabeled ligand.[3]
-
Competitive Binding: A fixed concentration of 2-[¹²⁵I]iodomelatonin was incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (M-II, Ramelteon, or melatonin).
-
Incubation: For MT1 binding, the incubation was carried out for 150 minutes at 25°C. For MT2, a similar competitive binding assay was performed.[3]
-
Separation and Detection: The reaction was terminated by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was then quantified using a gamma counter.[3][7]
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled melatonin (10 µmol/L for MT1).[3] The inhibition constant (Ki) was calculated from the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3]
Functional Assays (cAMP Inhibition)
These experiments were performed to assess the functional potency (IC50) of M-II as an agonist at the MT1 and MT2 receptors. Melatonin receptors are coupled to the inhibitory G-protein (Gi), and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9]
-
Cell Culture: CHO-hMT1 and CHO-hMT2 cells were seeded into 96-well plates.[3]
-
cAMP Stimulation: Intracellular cAMP levels were stimulated using forskolin, a direct activator of adenylyl cyclase.
-
Agonist Treatment: Cells were pre-treated with varying concentrations of M-II, Ramelteon, or melatonin before the addition of forskolin.[3]
-
cAMP Measurement: The resulting intracellular cAMP levels were measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by the test compounds was analyzed using nonlinear regression to determine the IC50 values.[3]
Visualized Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for determining M-II binding affinity.
Caption: M-II mediated signaling cascade.
Conclusion
M-II, the major active metabolite of Ramelteon, is a full agonist at both MT1 and MT2 receptors, albeit with lower affinity and potency than its parent compound.[1] The established in vitro methodologies of radioligand binding and functional cAMP assays provide a robust framework for quantifying the pharmacological activity of M-II. The activation of MT1 and MT2 receptors by M-II initiates a Gi-protein coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels, which is the characteristic mechanism of action for melatonin receptor agonists. Understanding the distinct pharmacological profile of M-II is crucial for a comprehensive assessment of the clinical efficacy and duration of action of Ramelteon.
References
- 1. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Ramelteon - Wikipedia [en.wikipedia.org]
- 5. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 9. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Preclinical Studies of Ramelteon Metabolite M-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon, a selective agonist of melatonin receptors MT1 and MT2, is primarily metabolized in humans to an active metabolite known as M-II.[1] Early preclinical investigations have revealed that M-II, while possessing a lower affinity for melatonin receptors compared to its parent compound, circulates at significantly higher concentrations and exhibits a longer half-life, suggesting a potential and significant contribution to the overall therapeutic effects of Ramelteon.[2] This technical guide provides a comprehensive overview of the core preclinical studies that have elucidated the pharmacological, pharmacokinetic, and toxicological profile of M-II, offering valuable insights for researchers and professionals in the field of drug development.
I. In Vitro Pharmacology
The initial characterization of M-II involved a series of in vitro assays to determine its binding affinity and functional activity at the human melatonin receptors, MT1 and MT2. These studies were crucial in understanding the fundamental interaction of the metabolite with its therapeutic targets.
Data Presentation: Receptor Binding and Functional Potency
The following table summarizes the key quantitative data from in vitro pharmacological studies of M-II, comparing its activity to that of Ramelteon and the endogenous ligand, melatonin.
| Compound | MT1 Receptor Binding Affinity (Ki, pmol/L) | MT2 Receptor Binding Affinity (Ki, pmol/L) | MT1 Receptor Functional Potency (IC50, pmol/L) | MT2 Receptor Functional Potency (IC50, pmol/L) |
| M-II | 114[1] | 566[1] | 208[1][3] | 1,470[1][3] |
| Ramelteon | ~11.4 | ~113.2 | ~12.2 | ~52.5 |
| Melatonin | ~45.6 | ~377.3 | ~48.4 | ~918.75 |
Note: Ki and IC50 values for Ramelteon and Melatonin are approximated based on reported relative affinities and potencies.[3]
Experimental Protocols
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of M-II for human MT1 and MT2 receptors.
-
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor were utilized.[1]
-
Membrane Preparation: Cell membranes were prepared from the CHO cell lines.
-
Radioligand: 2-[¹²⁵I]iodomelatonin was used as the radioligand.[3]
-
Assay Conditions:
-
Competitive binding assays were performed by incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (M-II).[3]
-
Nonspecific binding was determined in the presence of a high concentration of unlabeled melatonin.[3]
-
Incubation was carried out to allow the binding to reach equilibrium.
-
-
Detection: Bound radioactivity was separated from free radioligand by rapid filtration and quantified using a gamma counter.[3]
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of M-II that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
2. Functional Assays (cAMP Accumulation):
-
Objective: To determine the functional potency (IC50) of M-II as an agonist at human MT1 and MT2 receptors.
-
Methodology:
-
Cell Lines: CHO cells expressing either the human MT1 or MT2 receptor were used.[1]
-
Principle: Melatonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Assay Conditions:
-
Detection: The intracellular cAMP levels were quantified using a suitable assay kit.
-
Data Analysis: The IC50 value, representing the concentration of M-II that produces 50% of its maximal inhibitory effect on cAMP accumulation, was determined.
-
Signaling Pathway Diagram
Caption: Signaling pathway of M-II at melatonin receptors.
II. In Vivo Pharmacology
To assess the physiological effects of M-II, preclinical studies were conducted in animal models. These in vivo experiments were critical for evaluating the sleep-promoting properties of the metabolite.
Data Presentation: Sleep Parameters in a Feline Model
The following table presents the significant effects of orally administered M-II on sleep-wakefulness stages in freely moving cats.
| Dose of M-II (mg/kg) | Change in Wakefulness | Change in Non-REM Sleep | Change in REM Sleep |
| 0.01 | Not specified | Significant Increase[3] | No Significant Difference[3] |
| 0.1 | Significant Decrease[3] | Significant Increase[3] | No Significant Difference[3] |
| 1 | Significant Decrease[3] | Significant Increase[3] | No Significant Difference[3] |
Experimental Protocol: Feline Sleep Study
-
Objective: To evaluate the in vivo sleep-inducing efficacy of M-II.
-
Animal Model: Freely moving cats were used for this study.[1]
-
Surgical Implantation: Electrodes were surgically implanted for electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) recordings to monitor sleep stages.[5]
-
Acclimation: A recovery and acclimation period was allowed post-surgery.[5]
-
Dosing: M-II was administered orally in gelatin capsules.[5] A crossover design was employed where each cat received both vehicle and M-II at different time points.[5]
-
Sleep Recording: EEG, EOG, and EMG signals were recorded for 8 hours post-administration to determine the time spent in wakefulness, non-REM (NREM) sleep, and REM sleep.[5]
-
Data Analysis: The duration of each sleep-wake stage was quantified and statistically compared between the vehicle and M-II treatment groups.
Experimental Workflow Diagram
Caption: Workflow for the in vivo feline sleep study.
III. Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of M-II is essential for contextualizing its pharmacological activity.
Key Pharmacokinetic Parameters
-
Half-Life: M-II has a notably longer half-life (approximately 2-5 hours) compared to Ramelteon (approximately 1-2.6 hours).[6]
-
Systemic Exposure: Following administration of Ramelteon, the systemic exposure (AUC) to M-II is approximately 20- to 100-fold greater than that of the parent drug.[2][7]
-
Metabolism: Ramelteon is extensively metabolized, primarily by CYP1A2, to form M-II through hydroxylation. M-II is further metabolized, mainly by CYP3A4.[4][8]
Metabolic Pathway Diagram
Caption: Simplified metabolic pathway of Ramelteon to M-II.
IV. Preclinical Toxicology and Safety
Preliminary toxicological assessments of M-II have been conducted, primarily as part of the overall safety evaluation of Ramelteon.
Genotoxicity
-
In vitro genetic toxicology studies were conducted on Ramelteon. It was noted that the concentration of M-II formed by the rat liver S9 fraction used in these assays exceeded the concentration of Ramelteon, thus the genotoxic potential of M-II was also assessed in these studies.
-
Ramelteon was reported to be positive in a chromosomal aberration assay in Chinese hamster lung cells in the presence of S9 metabolic activation.
Safety Pharmacology
While specific safety pharmacology studies dedicated solely to M-II are not extensively detailed in the public domain, the overall preclinical safety package for Ramelteon would have considered the high exposure to M-II. No major cardiovascular, respiratory, or central nervous system safety concerns directly attributable to M-II have been prominently reported in the available preclinical literature.
V. Selectivity Profile
To ensure that the pharmacological effects of M-II are mediated through the intended melatonin receptors, its binding affinity was tested against a wide panel of other receptors, transporters, and enzymes.
Data Presentation: Receptor Selectivity
| Target | Binding Affinity (Ki) |
| 5-HT₂B Receptor | 1.75 ± 0.23 µmol/L[3] |
| Quinone Reductase 2 | No affinity at concentrations up to 10 µmol/L[3] |
| Other Targets (215 total) | No significant affinities or activities[3] |
The selectivity of M-II for melatonin receptors over other targets is a key characteristic, minimizing the potential for off-target effects. Although a weak affinity for the 5-HT₂B receptor was observed, it is significantly lower than its affinity for MT1 and MT2 receptors.[3]
Conclusion
The early preclinical studies of Ramelteon's major metabolite, M-II, have established its profile as a pharmacologically active compound that likely contributes to the clinical efficacy of its parent drug. While possessing a lower affinity for MT1 and MT2 receptors than Ramelteon, its significantly higher and more sustained systemic exposure suggests a crucial role in the overall therapeutic effect. The in vivo data from feline models corroborate its sleep-promoting properties. The favorable selectivity profile and the initial toxicological assessments provide a foundational understanding of its safety. Further research focusing on a more detailed toxicological and safety pharmacology profile specifically for M-II would provide a more complete picture for drug development professionals. This in-depth guide, summarizing the key preclinical data and experimental methodologies, serves as a valuable resource for the scientific community engaged in sleep research and the development of novel hypnotic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacotherapy of Insomnia with Ramelteon:... [experts.mcmaster.ca]
- 3. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drugs.com [drugs.com]
- 7. The sleep-promoting action of ramelteon (TAK-375) in freely moving cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
A Technical Guide to the Stereoselective Synthesis of Ramelteon Metabolite M-II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramelteon, a selective melatonin MT1/MT2 receptor agonist, is a prominent therapeutic agent for insomnia. Its principal active metabolite, M-II, contributes significantly to its overall pharmacological profile. The stereoselective synthesis of M-II is of considerable interest for further pharmacological studies and as a reference standard. This technical guide provides an in-depth overview of a viable stereoselective synthetic route to Ramelteon metabolite M-II, leveraging established methodologies for the construction of the core tricyclic structure and the stereospecific introduction of the chiral side chain. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in a laboratory setting.
Introduction
Ramelteon ((S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide) is an effective treatment for insomnia, particularly difficulties with sleep onset.[1] In the body, Ramelteon undergoes extensive metabolism, with the major active metabolite being M-II.[2] M-II is formed by the hydroxylation of the ethylamide side chain of Ramelteon. The metabolite retains significant affinity for the melatonin receptors and is believed to contribute to the therapeutic effects of the parent drug.[2]
The stereochemistry of M-II is crucial for its biological activity. The parent compound, Ramelteon, possesses an (S)-configuration at the C8 position of the indene core. The M-II metabolite has an additional stereocenter on the side chain, which has been determined to be of the (S)-configuration in the active form. Therefore, a stereoselective synthesis is essential to produce the biologically relevant isomer.
This guide outlines a convergent synthetic strategy for (S,S)-Ramelteon M-II. The approach involves the synthesis of the key tricyclic ketone intermediate, the preparation of a chiral side-chain precursor, their coupling via a Horner-Wadsworth-Emmons reaction, and subsequent stereoselective reduction and functionalization to yield the final product.
Synthetic Strategy Overview
The proposed stereoselective synthesis of this compound is depicted in the workflow diagram below. The strategy hinges on the asymmetric synthesis of the tricyclic core, which has been successfully employed in the synthesis of Ramelteon itself, and the preparation of a chiral C2 side-chain synthon.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of the Tricyclic Ketone Core
The synthesis of the tricyclic ketone (1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one) follows a previously reported concise, three-step sequence starting from 3-hydroxyacetophenone.[2][3]
Step 1: Iridium-Catalyzed O-Vinylation 3-Hydroxyacetophenone is reacted with vinyl acetate in the presence of an iridium catalyst to form the corresponding vinyl ether intermediate.
Step 2: Rhodium-Catalyzed [3+2] Annulation The vinyl ether intermediate undergoes an intramolecular rhodium-catalyzed [3+2] annulation to construct the tricyclic furan-indanone core.
Step 3: Asymmetric Hydrogenation The resulting unsaturated ketone is subjected to an asymmetric hydrogenation to establish the (S)-stereocenter at the C8 position, yielding the chiral tricyclic ketone.
Synthesis of the Chiral Side-Chain Precursor
The chiral side-chain, (S)-2-azidopropan-1-ol, is synthesized from commercially available (S)-propylene oxide.
Protocol for (S)-1-Azido-2-propanol: To a solution of sodium azide (NaN3) and ammonium chloride (NH4Cl) in a suitable solvent such as a mixture of methanol and water, (S)-propylene oxide is added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. After an aqueous workup and extraction with an organic solvent, the crude product is purified by distillation under reduced pressure to afford (S)-1-azido-2-propanol.
Coupling and Elaboration to Ramelteon M-II
Step 1: Horner-Wadsworth-Emmons Reaction The chiral azido alcohol is first converted to the corresponding phosphonate ester. The hydroxyl group of (S)-1-azido-2-propanol is mesylated and then displaced with triethyl phosphite. The resulting diethyl (S)-2-azidopropylphosphonate is then used in a Horner-Wadsworth-Emmons reaction with the tricyclic ketone.[4][5][6]
Protocol: To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of diethyl (S)-2-azidopropylphosphonate in THF is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of a solution of the tricyclic ketone in THF. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The crude α,β-unsaturated azide is purified by column chromatography.
Step 2: Diastereoselective Reduction of the Alkene The newly formed double bond is reduced diastereoselectively to establish the second (S)-stereocenter. This can be achieved using various asymmetric reduction methods.
Step 3: Reduction of the Azide and Propionylation The azide group is reduced to the primary amine, which is then acylated with propionic anhydride to yield this compound.
Protocol: The α,β-unsaturated azide is dissolved in a suitable solvent like methanol or ethanol. A catalyst such as palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere. Following the reduction of both the double bond and the azide, propionic anhydride and a base (e.g., triethylamine) are added to the reaction mixture to directly acylate the newly formed amine. The final product, this compound, is purified by column chromatography.
Data Presentation
The following table summarizes the expected yields and stereoselectivities for the key transformations in the synthesis of Ramelteon M-II, based on literature values for analogous reactions.
| Step | Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Stereoselectivity (ee/de) | Reference |
| Core Synthesis | |||||||
| 1 | Asymmetric Hydrogenation | Unsaturated Tricyclic Ketone | H₂, Chiral Rhodium Catalyst | (S)-Tricyclic Ketone | >95 | >99% ee | [2] |
| Side-Chain Synthesis | |||||||
| 2 | Epoxide Ring Opening | (S)-Propylene Oxide | NaN₃, NH₄Cl, MeOH/H₂O | (S)-1-Azido-2-propanol | 80-90 | >99% ee | |
| Coupling and Final Steps | |||||||
| 3 | Horner-Wadsworth-Emmons | (S)-Tricyclic Ketone, Azido Phosphonate | NaH, THF | α,β-Unsaturated Azide | 70-85 | N/A | [4][6] |
| 4 | Diastereoselective Reduction | α,β-Unsaturated Azide | H₂, Chiral Catalyst (e.g., Ru-BINAP) | (S,S)-Azido Alcohol | 85-95 | >95% de | |
| 5 | Azide Reduction & Propionylation | (S,S)-Azido Alcohol | 1. H₂, Pd/C; 2. Propionic Anhydride, Et₃N | This compound | 80-90 | >99% ee, >95% de |
Conclusion
This technical guide outlines a robust and stereoselective synthetic route to this compound. By combining a well-established concise synthesis of the chiral tricyclic core with a strategic introduction of a chiral side-chain precursor, this pathway provides a practical approach for obtaining this important metabolite in high optical purity. The detailed protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry and drug development who require access to this compound for further investigation. The presented strategy highlights the power of modern asymmetric synthesis in accessing complex and biologically relevant molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Ramelteon M-II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramelteon, a selective melatonin receptor agonist, is a widely prescribed treatment for insomnia. Its primary and major active metabolite, M-II, significantly contributes to its overall pharmacological effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Ramelteon M-II. Detailed experimental protocols for its analysis and characterization are provided, along with visualizations of its signaling pathway and a general experimental workflow, to support further research and development in the field of sleep science and pharmacology.
Chemical Structure and Identification
Ramelteon M-II is the product of hydroxylation of the propionamide side chain of Ramelteon. Its chemical structure is characterized by the introduction of a hydroxyl group at the alpha-position of the carbonyl group.
Chemical Name: 2-hydroxy-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide.[1]
Stereochemistry: Ramelteon M-II exists as a mixture of isomers, with an (R,S) configuration at the newly introduced chiral center on the hydroxylated propionamide side chain. The parent Ramelteon molecule itself has a defined (S) configuration at the indane ring.
Molecular Formula: C₁₆H₂₁NO₃[2]
Molecular Weight: 275.34 g/mol [3]
CAS Number: 896736-21-3 (for the mixture of isomers)[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of Ramelteon M-II is presented in Table 1. This data is crucial for its handling, formulation, and analytical method development.
Table 1: Physicochemical Properties of Ramelteon M-II
| Property | Value | Reference |
| Appearance | White to Pale Beige Solid | [1] |
| Melting Point | 109-110°C | [1] |
| Solubility | Soluble in Chloroform, DMSO, Methanol, Acetonitrile | [1][2] |
| Storage | Store at 2-8°C | [1] |
Pharmacological Properties
Ramelteon M-II is a potent agonist at the melatonin MT1 and MT2 receptors, albeit with a lower affinity and potency compared to the parent compound, Ramelteon. However, its significantly higher systemic exposure and longer half-life suggest a substantial contribution to the overall clinical efficacy of Ramelteon.[3][4]
Receptor Binding Affinity and Potency
The binding affinity (Ki) and functional potency (IC50) of Ramelteon M-II at human MT1 and MT2 receptors have been determined in various in vitro studies. These values are summarized in Table 2 for direct comparison with Ramelteon and the endogenous ligand, melatonin.
Table 2: In Vitro Pharmacological Profile of Ramelteon M-II
| Compound | MT1 Ki (pM) | MT2 Ki (pM) | MT1 IC50 (pM) | MT2 IC50 (pM) | Reference |
| Ramelteon M-II | 114 | 566 | 208 | 1470 | [3] |
| Ramelteon | ~14 | ~112 | ~21 | ~53 | [5] |
| Melatonin | ~80 | ~383 | ~78 | ~904 | [4][6] |
Pharmacokinetics
Pharmacokinetic studies in humans have demonstrated that M-II is the major circulating metabolite of Ramelteon, with exposure levels 20- to 100-fold higher than the parent drug.[4] Key pharmacokinetic parameters are outlined in Table 3.
Table 3: Pharmacokinetic Parameters of Ramelteon M-II in Humans (following oral administration of Ramelteon)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1.1 ± 0.5 h | [7][8] |
| Cmax (Peak Plasma Concentration) | 136 ± 36 ng/mL | [7][8] |
| t½ (Elimination Half-life) | 2.1 ± 0.4 h | [7][8] |
Signaling Pathway
As an agonist of the MT1 and MT2 receptors, Ramelteon M-II is understood to activate the same intracellular signaling cascades as melatonin and Ramelteon. These G-protein coupled receptors (GPCRs) primarily couple to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. US8242291B2 - Process for the preparation of ramelteon - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RaMelteon iMpurity synthesis - chemicalbook [chemicalbook.com]
- 7. Ramelteon Impurities | SynZeal [synzeal.com]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Mechanism of Action of Ramelteon's Metabolite M-II on the Suprachiasmatic Nucleus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramelteon, a selective melatonin receptor agonist, is primarily prescribed for insomnia characterized by difficulty with sleep onset. Its therapeutic effects are not solely attributable to the parent compound; its major active metabolite, M-II, plays a significant role. This document provides a detailed technical overview of the mechanism of action of M-II on the suprachiasmatic nucleus (SCN), the master circadian pacemaker. We will delve into its receptor binding kinetics, downstream signaling cascades, and functional effects on SCN neuronal activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: The Role of the SCN and Melatonergic Signaling
The suprachiasmatic nucleus (SCN), located in the anterior hypothalamus, is the principal regulator of circadian rhythms in mammals.[1][2][3] It orchestrates the sleep-wake cycle and other physiological processes that follow a roughly 24-hour rhythm. The SCN's activity is modulated by endogenous melatonin, a hormone secreted by the pineal gland during the dark phase of the light-dark cycle.[1][3][4] Melatonin exerts its effects by binding to two high-affinity G-protein coupled receptors (GPCRs), the melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2), both of which are densely expressed in the SCN.[1][5] Activation of these receptors generally leads to a suppression of SCN neuronal firing, promoting the transition to sleep.[1][2]
Ramelteon is a potent and selective agonist for both MT1 and MT2 receptors.[3][6] Following administration, it undergoes extensive first-pass metabolism, primarily by CYP1A2, to form several metabolites, with M-II being the most abundant and active.[5][6] M-II has a longer half-life (2-5 hours) compared to ramelteon (1-2.6 hours), suggesting it may contribute significantly to the sustained therapeutic effects of the drug.[1][6]
M-II Receptor Binding and Affinity at MT1 and MT2 Receptors
M-II, like its parent compound, is an agonist at both MT1 and MT2 receptors. However, its binding affinities are lower than those of ramelteon and endogenous melatonin. In vitro studies using Chinese hamster ovary (CHO) cells stably expressing human MT1 or MT2 receptors have quantified these affinities.[7][8]
Data Presentation: Receptor Binding Affinities (Ki)
The following table summarizes the binding affinities (Ki values) of M-II, ramelteon, and melatonin for the human MT1 and MT2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | MT1 Receptor Ki (pmol/L) | MT2 Receptor Ki (pmol/L) | Reference |
| M-II | 114 | 566 | [7][8] |
| Ramelteon | 14 | 112 | [9][10][11] |
| Melatonin | 80 | 383 | [11] |
As the data indicates, M-II has a lower affinity for both MT1 and MT2 receptors compared to ramelteon and melatonin.[7] Specifically, its affinity for MT1 is approximately 10-fold lower than ramelteon and 2.5-fold lower than melatonin.[7] For the MT2 receptor, M-II's affinity is about 5-fold lower than ramelteon and 1.5-fold lower than melatonin.[7] Despite this, due to its higher systemic exposure, M-II is considered to make a substantial contribution to the clinical efficacy of ramelteon.[7][8] M-II exhibits high selectivity for melatonin receptors, with negligible affinity for a wide range of other receptors, transporters, and enzymes, with the exception of a very low affinity for the 5-HT2B receptor.[7]
M-II Signaling Pathway in SCN Neurons
The MT1 and MT2 receptors are coupled to pertussis toxin-sensitive Gi/o proteins.[7][12] The primary signaling mechanism initiated by M-II binding to these receptors in the SCN is the inhibition of adenylyl cyclase activity. This leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5][7]
The reduction in cAMP levels has several downstream consequences, including the modulation of protein kinase A (PKA) activity and the phosphorylation of cAMP response element-binding protein (CREB). This signaling cascade ultimately alters ion channel conductance and neuronal membrane potential, leading to a decrease in the spontaneous firing rate of SCN neurons.[1][2]
Visualization: M-II Signaling Pathway
Caption: M-II binds to MT1/MT2 receptors, activating Gi proteins to inhibit adenylyl cyclase, reducing cAMP and neuronal firing.
Functional Effects of M-II on the SCN
The agonistic action of M-II at MT1 and MT2 receptors translates into measurable functional effects on SCN physiology.
Inhibition of cAMP Production
Consistent with its binding affinity, M-II demonstrates a dose-dependent inhibition of forskolin-stimulated cAMP accumulation in cells expressing human melatonin receptors.[7] Forskolin is a direct activator of adenylyl cyclase, and its effects can be counteracted by Gi-coupled receptor agonists.
The following table presents the half-maximal inhibitory concentration (IC50) values for M-II, ramelteon, and melatonin in inhibiting cAMP production. A lower IC50 value indicates greater potency.
| Compound | MT1 Receptor IC50 (pmol/L) | MT2 Receptor IC50 (pmol/L) | Reference |
| M-II | 208 | 1,470 | [7][8] |
| Ramelteon | 21.2 | 53.4 | [5][10] |
| Melatonin | 77.8 | 904.0 | [5] |
The potency of M-II at the MT1 receptor is approximately 17-fold lower than that of ramelteon and 4.3-fold lower than melatonin.[7] At the MT2 receptor, its potency is about 28-fold lower than ramelteon and 1.6-fold lower than melatonin.[7]
Modulation of SCN Neuronal Firing and Circadian Phase
The primary physiological role of melatonin and its agonists in the SCN is to regulate the circadian rhythm of neuronal firing. Activation of MT1 receptors is thought to directly suppress the firing rate of SCN neurons, contributing to sleep induction.[1][6] Activation of MT2 receptors is more closely associated with inducing phase shifts in the circadian clock, which is crucial for entraining the sleep-wake cycle to the 24-hour day.[1][5][6] Studies on ramelteon have shown that it can phase-advance the circadian rhythm of neuronal firing in SCN brain slices, an effect mediated by both MT1 and MT2 receptors.[9] Given that M-II acts on the same receptors, it is expected to produce similar, albeit less potent, effects on SCN neuronal activity and phase-shifting.
Key Experimental Protocols
The characterization of M-II's mechanism of action relies on a set of established pharmacological and electrophysiological assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (M-II) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing either human MT1 or MT2 receptors.[13]
-
Incubation: The cell membranes are incubated with a fixed concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor compound (M-II).[13][14]
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of M-II that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for determining M-II's receptor binding affinity using a radioligand competition assay.
cAMP Accumulation Assay
This functional assay measures the ability of M-II to act as an agonist and inhibit the production of intracellular cAMP.
Methodology:
-
Cell Culture: CHO cells expressing human MT1 or MT2 receptors are cultured to near confluency.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation and Treatment: Cells are stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of M-II.[7]
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a bioluminescent biosensor assay.[15][16]
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for the inhibition of cAMP production is calculated.
Caption: Workflow for measuring M-II's functional potency via a cAMP accumulation assay.
SCN Slice Electrophysiology
This technique allows for the direct measurement of the effects of M-II on the electrical activity of neurons within the SCN.
Methodology:
-
Slice Preparation: Coronal brain slices containing the SCN are prepared from rodents (e.g., rats or mice).
-
Recording: Slices are maintained in a recording chamber perfused with artificial cerebrospinal fluid. Extracellular single-unit recordings are made from SCN neurons using glass microelectrodes.[17]
-
Drug Application: After establishing a stable baseline firing rate, M-II is bath-applied to the slice at a known concentration.
-
Data Acquisition: Changes in the neuronal firing frequency (action potentials per second) are recorded before, during, and after drug application.
-
Data Analysis: The effect of M-II on the spontaneous firing rate is quantified. To assess phase-shifting effects, the peak time of neuronal activity over a circadian cycle is compared between control and M-II-treated slices.[9][17]
Conclusion
The major metabolite of ramelteon, M-II, is a selective agonist at both MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus. Although it possesses a lower binding affinity and functional potency compared to its parent compound and endogenous melatonin, its longer half-life and significant systemic exposure allow it to contribute substantially to the overall therapeutic effect of ramelteon. The mechanism of action of M-II involves the Gi-protein-mediated inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels and a subsequent reduction in SCN neuronal firing. This action on the master circadian clock helps to regulate the sleep-wake cycle, underscoring the importance of considering active metabolites in drug development and pharmacotherapy.
References
- 1. Melatonin and Its Receptors: A New Class of Sleep-Promoting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ramelteon? [synapse.patsnap.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.com [medicine.com]
- 7. karger.com [karger.com]
- 8. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Melatonin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. riem.nagoya-u.ac.jp [riem.nagoya-u.ac.jp]
- 16. mdpi.com [mdpi.com]
- 17. journals.physiology.org [journals.physiology.org]
In Vitro vs. In Vivo Activity of Ramelteon Metabolite M-II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological characteristics of M-II, the principal active metabolite of the selective melatonin receptor agonist, Ramelteon. While Ramelteon itself is a potent agonist at MT1 and MT2 receptors, its extensive first-pass metabolism leads to the formation of M-II, which circulates at significantly higher concentrations and for a longer duration than the parent compound.[1][2][3][4] Understanding the distinct in vitro and in vivo activity profile of M-II is therefore critical to fully comprehending the overall clinical efficacy and hypnotic benefits of Ramelteon administration.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro receptor binding and functional activity, as well as the in vivo pharmacokinetic and pharmacodynamic profiles of M-II against its parent compound, Ramelteon, and the endogenous ligand, melatonin.
Table 1: In Vitro Receptor Binding Affinity (Kᵢ)
| Compound | MT₁ Receptor Kᵢ (pmol/L) | MT₂ Receptor Kᵢ (pmol/L) |
| M-II | 114[1][2][3] | 566[1][2][3] |
| Ramelteon | ~14 (10-fold higher than M-II)[5][6] | ~112 (5-fold higher than M-II)[5][6] |
| Melatonin | ~46 (2.5-fold higher than M-II)[1][5] | ~377 (1.5-fold higher than M-II)[1][5] |
Kᵢ (Inhibition constant) values represent the concentration of a ligand that will bind to 50% of the receptors in the absence of the agonist. Lower Kᵢ values indicate higher binding affinity.
Table 2: In Vitro Functional Potency (IC₅₀)
| Compound | MT₁ Receptor IC₅₀ (pmol/L) | MT₂ Receptor IC₅₀ (pmol/L) |
| M-II | 208[1][2][3][5] | 1,470[1][2][3][5] |
| Ramelteon | ~12 (17-fold higher than M-II)[5][7] | ~53 (28-fold higher than M-II)[5][6][7] |
| Melatonin | ~48 (4.3-fold higher than M-II)[5] | ~919 (1.6-fold higher than M-II)[5][7] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an agonist that provokes a response halfway between the baseline and maximum response in a functional assay (e.g., inhibition of cAMP accumulation). Lower IC₅₀ values indicate higher potency.
Table 3: In Vivo Pharmacokinetic & Pharmacodynamic Profile
| Parameter | Ramelteon | M-II Metabolite |
| Systemic Exposure (AUC) | Parent drug levels | 20- to 100-fold higher than Ramelteon[4][8] |
| Half-Life (t₁/₂) | ~1.3 - 1.9 hours[7][9] | ~2.6 hours (longer than Ramelteon)[4] |
| Minimum Effective Dose (Cats) | 0.001 mg/kg[1] | 0.01 mg/kg[1] |
| Effect on NREM Sleep (Cats) | Increases NREM sleep[7] | Significantly increases NREM sleep at doses of 0.01, 0.1, and 1 mg/kg[1][5] |
| Effect on Wakefulness (Cats) | Decreases wakefulness[7] | Significantly decreases wakefulness, sustained for 6 hours at 0.1 and 1 mg/kg[1][5] |
| Effect on REM Sleep (Cats) | No significant effect reported | No significant differences observed at any tested dose[1][5] |
Experimental Protocols
The characterization of M-II's activity relies on established in vitro and in vivo methodologies.
In Vitro: Receptor Binding and Functional Assays
-
Cell Culture and Membrane Preparation : Chinese Hamster Ovary (CHO) cells, stably expressing either human MT₁ (CHO-hMT₁) or MT₂ (CHO-hMT₂) receptors, are cultured and harvested.[1] The cells are then homogenized in an ice-cold Tris-HCl buffer to prepare cell membranes, which are subsequently used for binding assays.[6]
-
Receptor Binding Assay : To determine binding affinity (Kᵢ), the prepared cell membranes are incubated with a radiolabeled ligand (e.g., 2-[¹²⁵I]melatonin) and varying concentrations of the competitor compound (M-II, Ramelteon, or melatonin).[6] The reaction is terminated by rapid filtration, and the radioactivity retained on the filter, representing the amount of bound radioligand, is measured.[6] Kᵢ values are calculated from the resulting competition curves.
-
Functional Assay (cAMP Accumulation) : The functional potency (IC₅₀) of M-II as an agonist is determined by its ability to inhibit adenylyl cyclase activity.[7] CHO-hMT₁ or CHO-hMT₂ cells are stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.[1][7] The cells are simultaneously treated with varying concentrations of M-II. The subsequent decrease in cAMP accumulation, mediated by the activation of the Gᵢ protein-coupled MT₁/MT₂ receptors, is measured.[1] The IC₅₀ value is the concentration of M-II that causes a 50% inhibition of the forskolin-stimulated cAMP production.[7]
In Vivo: Sleep-Wake Cycle Analysis in Feline Model
-
Animal Model : Freely moving cats are utilized as the in vivo model, as they have been previously established to demonstrate the sleep-promoting effects of Ramelteon.[1][7]
-
Surgical Implantation : For sleep stage recording, cats are surgically implanted with electrodes to monitor electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG).[5]
-
Drug Administration and Recording : M-II is administered orally at various doses (e.g., 0.01, 0.1, or 1 mg/kg) or as a vehicle control in a crossover design study.[5] Immediately following administration, EEG, EOG, and EMG recordings are initiated and continue for a set period, typically 8 hours.[5]
-
Data Analysis : The recorded data is analyzed to quantify the time spent in different sleep stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[5] The effects of M-II are then compared against the vehicle control to determine its impact on sleep architecture.[5]
Visualizations: Pathways and Processes
Melatonin Receptor Signaling Pathway
Caption: Agonist binding to MT1/MT2 receptors activates Gᵢ protein, inhibiting adenylyl cyclase and reducing cAMP.
In Vitro Functional Assay Workflow
References
- 1. karger.com [karger.com]
- 2. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Age and gender effects on the pharmacokinetics and pharmacodynamics of ramelteon, a hypnotic agent acting via melatonin receptors MT1 and MT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Ramelteon and its Active Metabolite, M-II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of ramelteon, a selective MT1/MT2 receptor agonist, and its primary active metabolite, M-II. The following sections detail quantitative data, experimental methodologies, and key signaling pathways to support further research and development in the field of sleep therapeutics.
Pharmacokinetic Profile: Ramelteon and M-II
Ramelteon undergoes extensive first-pass metabolism, leading to low absolute oral bioavailability (1.8%).[1] It is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1.5 hours.[1][2] The primary metabolite, M-II, is formed through hydroxylation and circulates at concentrations 20 to 100 times higher than the parent drug, contributing significantly to the overall pharmacologic effect.[3][4] The half-life of ramelteon is approximately 1 to 2.6 hours, while M-II has a longer half-life of 2 to 5 hours.[2]
Table 1: Pharmacokinetic Parameters of Ramelteon and M-II in Healthy Adults
| Parameter | Ramelteon | M-II |
| Tmax (Time to Peak Concentration) | 0.5 - 1.5 hours[1][2] | - |
| t½ (Half-Life) | 1 - 2.6 hours[2] | 2 - 5 hours[2][5] |
| Protein Binding | ~82%[2][4] | ~70%[4] |
| Systemic Exposure vs. Ramelteon | - | 20- to 100-fold greater[3][4] |
| Metabolism | Primarily CYP1A2; minor contributions from CYP2C subfamily and CYP3A4[4][6] | Primarily CYP3A4[4] |
| Excretion | 84% in urine, 4% in feces (as metabolites)[2][5] | - |
Note: Data represents values from various studies and may vary based on factors such as dose and patient population.
Pharmacodynamic Profile: Receptor Binding and Functional Activity
Ramelteon and M-II are selective agonists for the melatonin MT1 and MT2 receptors.[6] Ramelteon exhibits a higher affinity for the MT1 receptor compared to the MT2 receptor.[6] While M-II has a lower affinity for both receptors compared to ramelteon, its substantially higher systemic exposure suggests a significant contribution to the clinical effects.[3][7]
Table 2: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Ki (pmol/L) | IC50 (pmol/L) |
| Ramelteon | Human MT1 | 15.0 ± 3.0[6] | 21.2[6] |
| Human MT2 | 328 ± 12[6] | 53.4[6] | |
| M-II | Human MT1 | 114[7][8] | 208[7][8] |
| Human MT2 | 566[7][8] | 1,470[7][8] | |
| Melatonin | Human MT1 | - | 77.8[6] |
| Human MT2 | - | 904.0[6] |
Ki (dissociation constant) is a measure of binding affinity. IC50 (half maximal inhibitory concentration) reflects the functional potency in inhibiting forskolin-stimulated cAMP production.
Signaling Pathways
Ramelteon and M-II exert their effects by activating the MT1 and MT2 G-protein coupled receptors (GPCRs). Activation of these receptors, primarily coupled to Gi proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[[“]][10][11] This cascade modulates the activity of protein kinase A (PKA) and downstream transcription factors like CREB, which are involved in the regulation of circadian rhythm genes.[[“]] The MT2 receptor can also couple to Gq proteins, activating phospholipase C and increasing intracellular calcium.[[“]]
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional potency (IC50) of ramelteon and M-II for human MT1 and MT2 receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor are cultured under standard conditions.[6][12]
-
Membrane Preparation: Cell membranes are prepared from the cultured CHO cells through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Radioligand Binding Assay (for Ki):
-
Membrane preparations are incubated with a constant concentration of a radiolabeled ligand (e.g., 2-[125I]iodomelatonin) and varying concentrations of the test compound (ramelteon or M-II).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a gamma counter.
-
Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[12]
-
-
cAMP Functional Assay (for IC50):
-
Whole CHO cells expressing either MT1 or MT2 receptors are pre-treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.[6]
-
The cells are then incubated with varying concentrations of the test compound (ramelteon or M-II).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive binding assay (e.g., an enzyme-linked immunosorbent assay - ELISA).
-
IC50 values are determined by analyzing the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation.[12]
-
Clinical Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of ramelteon and the formation of its metabolite M-II in human subjects.
Methodology:
-
Study Design: Typically a single-dose, open-label study in a small group of healthy adult volunteers.[13][14]
-
Drug Administration: A single oral dose of ramelteon is administered, often radiolabeled (e.g., with 14C) to facilitate tracking of the drug and its metabolites.[14]
-
Sample Collection: Blood, urine, and feces samples are collected at predetermined time points over a period sufficient to characterize the drug's elimination (e.g., up to 96 hours).[5][13]
-
Bioanalysis:
-
Plasma concentrations of ramelteon and M-II are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Total radioactivity in blood, plasma, urine, and feces is measured to determine the extent of absorption and routes of excretion.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.[13]
-
Clinical Pharmacodynamic (Efficacy) Studies
Objective: To evaluate the efficacy of ramelteon in treating insomnia.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials are the gold standard.[15]
-
Participant Population: Adults diagnosed with chronic primary insomnia according to established criteria (e.g., DSM-IV-TR).[15]
-
Intervention: Participants are randomized to receive a nightly dose of ramelteon (e.g., 8 mg or 16 mg) or a matching placebo for a specified duration (e.g., 5 weeks).[15]
-
Outcome Measures:
-
Objective Measures: Polysomnography (PSG) is used to measure sleep parameters such as Latency to Persistent Sleep (LPS), Total Sleep Time (TST), and Wake After Sleep Onset (WASO).[6][15]
-
Subjective Measures: Participants complete sleep diaries to report subjective sleep latency, total sleep time, and sleep quality.[15]
-
-
Statistical Analysis: Efficacy endpoints are compared between the ramelteon and placebo groups using appropriate statistical tests.
References
- 1. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.com [medicine.com]
- 3. Ramelteon | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. consensus.app [consensus.app]
- 10. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 12. karger.com [karger.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Ramelteon and its Active Metabolite, M-II, in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia. It is extensively metabolized, with its primary active metabolite, M-II, also contributing to its therapeutic effect.[1] Accurate and simultaneous quantification of both Ramelteon and M-II in human plasma is crucial for pharmacokinetic studies and clinical trial monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for this purpose. The methodology is based on a protein precipitation extraction procedure followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM).
Experimental Protocols
A protein precipitation method is employed for the extraction of Ramelteon, M-II, and an internal standard (IS), Diazepam, from human plasma.[1][2]
-
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Ramelteon and M-II analytical standards
-
Diazepam (Internal Standard)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
-
Protocol:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution (Diazepam).
-
Add 600 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
The chromatographic separation is performed on a C18 reverse-phase column.[1][2]
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Hedera ODS-2 (150 mm × 2.1 mm, 5 µm) or equivalent C18 column[1][2]
-
Mobile Phase: Methanol and 0.1% formic acid in 10 mM ammonium acetate solution (85:15, v/v)[1][2]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
The mass spectrometric detection is carried out using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).[1][2]
-
MS System: Waters Acquity TQD or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Note: Specific MRM transitions (Q1/Q3), declustering potential, and collision energy should be optimized for the specific instrument used. As these specific values for Ramelteon and M-II were not available in the searched literature, they would need to be determined empirically during method development.
Method Validation Data
The method is validated for linearity, sensitivity, and other performance characteristics.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Ramelteon | 0.0500 - 30.0 | 0.0500 |
| M-II | 1.00 - 250 | 1.00 |
| Data sourced from Zhang et al. (2019).[1][2] |
Note: Comprehensive quantitative data for recovery, matrix effect, precision, and accuracy were not fully detailed in the publicly available abstracts of the primary literature source. The following table provides representative acceptance criteria for bioanalytical method validation as per regulatory guidelines.
Table 2: Representative Method Validation Parameters and Acceptance Criteria
| Parameter | Low QC (LQC) | Medium QC (MQC) | High QC (HQC) |
| Accuracy (%) | Within ±20% of nominal concentration (at LLOQ) | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
| Precision (%RSD) | ≤20% (at LLOQ) | ≤15% | ≤15% |
| Recovery (%) | Consistent, precise, and reproducible | Consistent, precise, and reproducible | Consistent, precise, and reproducible |
| Matrix Effect (%) | CV of IS-normalized matrix factor ≤15% | CV of IS-normalized matrix factor ≤15% | CV of IS-normalized matrix factor ≤15% |
Pharmacokinetic Application
This validated method has been successfully applied to a clinical pharmacokinetic study in healthy volunteers following a single oral administration of Ramelteon.[1][2]
Table 3: Pharmacokinetic Parameters of Ramelteon and M-II in Human Plasma
| Analyte | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| Ramelteon | 4.50 ± 4.64 | 0.8 ± 0.4 | 1.0 ± 0.9 |
| M-II | 136 ± 36 | 1.1 ± 0.5 | 2.1 ± 0.4 |
| Data represents mean ± standard deviation. Sourced from Zhang et al. (2019).[1][2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Ramelteon and M-II.
References
Application Notes and Protocols for the Quantification of Ramelteon M-II in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon, a selective agonist of melatonin receptors MT1 and MT2, is a hypnotic agent used for the treatment of insomnia. Following administration, Ramelteon is extensively metabolized, with the primary active metabolite being M-II. The quantification of M-II is crucial in preclinical studies to understand its contribution to the overall pharmacological effect and to assess the pharmacokinetic profile of Ramelteon. These application notes provide detailed protocols and data for the quantification of M-II in preclinical models, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Data Presentation
| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Ramelteon | 16 | 6.92 (± 77%) | 0.75 - 0.94 | 9.88 (± 78%) | 0.83 - 1.90 | [2] |
| M-II | 16 | Not Specified | Not Specified | ~39-fold > Ramelteon | Not Specified | [3] |
| Ramelteon | 8 | 4.50 (± 4.64) | 0.8 (± 0.4) | Not Specified | 1.0 (± 0.9) | |
| M-II | 8 | 136 (± 36) | 1.1 (± 0.5) | Not Specified | 2.1 (± 0.4) |
Signaling Pathway
Ramelteon and its active metabolite, M-II, exert their therapeutic effects by acting as agonists at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that is believed to be responsible for the sleep-promoting effects of the drug.
Experimental Protocols
Bioanalytical Method for Quantification of Ramelteon and M-II in Rodent Plasma
This protocol outlines a general procedure for the simultaneous quantification of Ramelteon and its M-II metabolite in rodent plasma using LC-MS/MS. This method is based on procedures reported for human plasma and can be adapted and validated for specific preclinical species.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rodent plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., Diazepam, 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Ramelteon, M-II, and the IS. For example:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values, should be optimized):
-
Ramelteon: Q1/Q3 (e.g., 260.2 -> 173.1)
-
M-II: Q1/Q3 (e.g., 276.2 -> 189.1)
-
Internal Standard (Diazepam): Q1/Q3 (e.g., 285.1 -> 193.1)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum sensitivity.
-
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for preclinical studies. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards should be prepared, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analytes in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: The extraction efficiency of the analytes and IS from the biological matrix.
-
Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Ramelteon M-II in a preclinical pharmacokinetic study.
References
Application Notes and Protocols for In Vitro Assays Using Ramelteon Metabolite M-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon, a selective agonist for melatonin receptors MT1 and MT2, is a prescribed treatment for insomnia.[1][2][3][4] Upon administration, ramelteon is metabolized into several compounds, with M-II being the major active metabolite.[1][4][5] M-II exhibits a longer half-life and greater systemic exposure than its parent compound, suggesting it may significantly contribute to the therapeutic effects of ramelteon.[1][2][3] Like ramelteon, M-II is a selective agonist at MT1 and MT2 receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Understanding the in vitro pharmacological profile of M-II is crucial for a comprehensive understanding of ramelteon's mechanism of action and for the development of new melatonin receptor agonists.
These application notes provide detailed protocols for essential in vitro assays to characterize the binding and functional activity of Ramelteon's metabolite, M-II, at the human MT1 and MT2 receptors.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for Ramelteon metabolite M-II in comparison to Ramelteon and the endogenous ligand, melatonin. The data is derived from studies using Chinese hamster ovary (CHO) cells expressing human recombinant MT1 or MT2 receptors.
Table 1: Receptor Binding Affinity (Ki)
| Compound | MT1 Ki (pM) | MT2 Ki (pM) | Reference |
| M-II | 114 | 566 | [1][2][3] |
| Ramelteon | 14 | 112 | [6][7] |
| Melatonin | ~45.6 (derived) | ~377.3 (derived) | [1] |
Note: Melatonin Ki values were derived from reported fold differences in affinity compared to M-II.[1]
Table 2: Functional Potency (IC50) in cAMP Inhibition Assays
| Compound | MT1 IC50 (pM) | MT2 IC50 (pM) | Reference |
| M-II | 208 | 1470 | [1][2][3] |
| Ramelteon | ~12.2 (derived) | ~52.5 (derived) | [1] |
| Melatonin | ~48.4 (derived) | ~918.8 (derived) | [1] |
Note: Ramelteon and Melatonin IC50 values were derived from reported fold differences in potency compared to M-II.[1]
Signaling Pathway
The activation of MT1 and MT2 receptors by M-II initiates a signaling cascade that results in the inhibition of cAMP production.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Culture and Maintenance of CHO-hMT1/hMT2 Cells
This protocol outlines the basic procedures for culturing Chinese Hamster Ovary (CHO) cells stably expressing human melatonin receptors (hMT1 or hMT2).
Materials:
-
CHO-hMT1 or CHO-hMT2 cells
-
Culture medium (e.g., Ham's F-12K or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Culture flasks (T-75)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed culture medium and centrifuge to pellet the cells. Resuspend the cells in fresh medium and transfer to a T-75 flask.
-
Cell Maintenance: Culture cells in a T-75 flask with medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Passaging: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with fresh medium, centrifuge the cells, and resuspend the pellet in fresh medium. Seed new flasks at the desired density (e.g., 1:4 to 1:8 split ratio).
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of M-II for the MT1 and MT2 receptors by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Materials:
-
CHO-hMT1 or CHO-hMT2 cell membranes
-
Radioligand (e.g., [3H]-melatonin)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well plates
-
Glass fiber filters (GF/B)
-
Scintillation fluid
-
Scintillation counter
-
Non-specific binding control (e.g., high concentration of unlabeled melatonin)
Procedure:
-
Membrane Preparation: Homogenize cultured CHO-hMT1/hMT2 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of M-II. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of M-II. Plot the percent specific binding against the log concentration of M-II to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (GloSensor™ Assay)
This protocol describes a bioluminescence-based assay to measure the inhibition of forskolin-stimulated cAMP production by M-II, thereby determining its functional potency (IC50).
Logical Relationship Diagram:
Materials:
-
CHO-hMT1 or CHO-hMT2 cells
-
GloSensor™ cAMP plasmid
-
Transfection reagent
-
GloSensor™ cAMP Reagent
-
This compound
-
Forskolin
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect CHO-hMT1 or CHO-hMT2 cells with the GloSensor™ cAMP plasmid using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into white, clear-bottom 96-well plates and incubate overnight.
-
Equilibration: Replace the culture medium with equilibration medium containing the GloSensor™ cAMP Reagent and incubate for at least 2 hours at room temperature.
-
Compound Addition: Add serial dilutions of M-II to the wells. After a short pre-incubation, add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the intracellular cAMP concentration. Calculate the percent inhibition of the forskolin-stimulated response for each concentration of M-II. Plot the percent inhibition against the log concentration of M-II to determine the IC50 value.
References
- 1. GloSensor™ cAMP Assay Protocol [promega.sg]
- 2. CHO Cell Culture [cho-cell-transfection.com]
- 3. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Chinese Hamster Ovary (CHO) Cell Culture Protocols | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
Application Notes and Protocols for Ramelteon M-II as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the utilization of Ramelteon M-II as a reference standard in analytical chemistry. The information is intended to guide researchers, scientists, and professionals in drug development in the accurate quantification and quality control of Ramelteon M-II in various matrices.
Introduction
Ramelteon, a selective melatonin receptor agonist, is primarily metabolized to an active metabolite known as M-II.[1] This major metabolite is present in human serum at concentrations 20 to 100 times higher than the parent drug, Ramelteon, and contributes to the overall therapeutic effect.[2] M-II exhibits a longer half-life than Ramelteon and possesses affinity for the MT1 and MT2 melatonin receptors, albeit lower than the parent compound.[1][3] Given its significant presence and pharmacological activity, the accurate quantification of Ramelteon M-II is crucial in pharmacokinetic studies, drug metabolism research, and for impurity profiling of Ramelteon drug substances and products. The use of a well-characterized Ramelteon M-II reference standard is essential for achieving reliable and reproducible analytical results.
Physicochemical Properties of Ramelteon M-II
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| CAS Number | 896736-21-3 |
Source: Pharmaffiliates[4]
Quantitative Analysis of Ramelteon M-II
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the recommended techniques for the quantitative analysis of Ramelteon M-II. The use of a deuterated internal standard, such as Ramelteon M-II-d3, is advised for LC-MS/MS analysis to ensure high accuracy and precision.[5]
While a specific HPLC method for the quantification of Ramelteon M-II as a primary analyte is not detailed in the provided search results, a method for the separation of Ramelteon and its impurities can be adapted. This method is suitable for impurity profiling where Ramelteon M-II might be a potential impurity or for initial quantification.
Table 1: HPLC Chromatographic Conditions for Ramelteon and Impurity Analysis
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-hexane:ethanol:methanesulfonic acid (900:100:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
This method was originally developed for the enantiomeric separation of Ramelteon but can serve as a starting point for impurity profiling that may include Ramelteon M-II.[6]
For sensitive and selective quantification of Ramelteon M-II in biological matrices, an LC-MS/MS method is preferable. The following table outlines general parameters for developing such a method.
Table 2: General Parameters for LC-MS/MS Method Development for Ramelteon M-II
| Parameter | Recommendation |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Internal Standard | Ramelteon M-II-d3 |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Ramelteon M-II reference standard |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
Experimental Protocols
Objective: To prepare accurate stock and working standard solutions of Ramelteon M-II for calibration and quality control.
Materials:
-
Ramelteon M-II Reference Standard
-
Methanol (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Protocol:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of Ramelteon M-II reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with methanol and mix thoroughly.
-
Store the stock solution at 2-8 °C, protected from light. The stability of the analytical solution at room temperature has been found to be about 48 hours.[6]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent (e.g., 50% methanol in water).
-
The concentration range for the calibration curve should be selected based on the expected concentration of Ramelteon M-II in the samples to be analyzed.
-
The sample preparation method will depend on the matrix (e.g., bulk drug, formulation, biological fluid). For impurity analysis in a bulk drug substance, a simple dissolution in a suitable solvent is typically sufficient. For biological samples, protein precipitation or liquid-liquid extraction may be necessary.
Stability of Ramelteon M-II Reference Standard
The stability of the Ramelteon M-II reference standard is critical for its use in quantitative analysis.
Table 3: Recommended Storage and Stability Information
| Condition | Recommendation |
| Solid Reference Standard | Store at -20°C.[7] |
| Stock Solution | Store at 2-8 °C, protected from light. Long-term storage of solutions is not recommended; fresh solutions should be prepared.[7] |
| Analytical Solution | Stable for approximately 48 hours at room temperature.[6] |
Impurity Profiling
Ramelteon M-II itself can be considered an impurity in Ramelteon drug substance. Furthermore, the synthesis of Ramelteon M-II may result in its own set of related impurities. A comprehensive impurity profile of the Ramelteon M-II reference standard should be established to ensure its purity. Several potential impurities related to Ramelteon have been identified, and analogous impurities could exist for Ramelteon M-II.[8][9]
Visualizations
Caption: Workflow for the quantitative analysis of Ramelteon M-II.
Caption: Metabolic pathway of Ramelteon to M-II and receptor binding.
References
- 1. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Products [chemicea.com]
- 9. CN105277628A - Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation - Google Patents [patents.google.com]
Application Notes and Protocols for Evaluating Ramelteon M-II Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are integral to regulating the sleep-wake cycle.[1][2][3] Its primary and major active metabolite, M-II, also demonstrates activity at these receptors, although with a lower affinity and potency compared to the parent compound.[1][2][4][5][6] Despite its reduced potency in in vitro functional assays, M-II circulates at significantly higher concentrations than Ramelteon, suggesting it may contribute meaningfully to the overall clinical effects of the drug.[1][2]
The physiological actions of Ramelteon and M-II are mediated through their binding to and activation of the Gi protein-coupled MT1 and MT2 receptors.[4] This activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Consequently, cell-based assays that quantify this reduction in cAMP are a primary method for evaluating the functional activity of these compounds. Another key early event in the signaling cascade is the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein. Therefore, GTPγS binding assays, which measure the binding of a non-hydrolyzable GTP analog, are also a valuable tool for characterizing the agonist activity of Ramelteon and M-II.[7][8]
These application notes provide detailed protocols for cell-based assays to evaluate and quantify the activity of Ramelteon's M-II metabolite at the MT1 and MT2 receptors. The protocols are designed for use in research and drug development settings.
Data Presentation
The following tables summarize the quantitative data for Ramelteon and its M-II metabolite, providing a clear comparison of their binding affinities and functional potencies at the human MT1 and MT2 receptors.
Table 1: Binding Affinity (Ki) of Ramelteon and M-II at Human MT1 and MT2 Receptors
| Compound | MT1 Ki (pM) | MT2 Ki (pM) |
| Ramelteon | 11.4 | 113.2 |
| M-II | 114 | 566 |
Data compiled from studies in Chinese hamster ovary (CHO) cells expressing human melatonin receptors.[4][6]
Table 2: Functional Potency (IC50) of Ramelteon and M-II in a cAMP Assay
| Compound | MT1 IC50 (pM) | MT2 IC50 (pM) |
| Ramelteon | 12.2 | 52.5 |
| M-II | 208 | 1470 |
Data represents the concentration of the compound that produces half-maximal inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing human melatonin receptors.[4][5][6][9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: Ramelteon/M-II Signaling Pathway.
Caption: cAMP Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Experimental Protocols
Protocol 1: Cell Culture and Transfection
This protocol describes the general procedure for culturing and transfecting Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells for use in the subsequent assays. It is recommended to use cell lines stably expressing the human MT1 or MT2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing human MT1 or MT2 receptors
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
GloSensor™ cAMP Plasmid (Promega)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
Procedure:
-
Cell Culture:
-
Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Transfection (for cAMP Assay):
-
The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute the GloSensor™ cAMP plasmid and the transfection reagent in separate tubes containing Opti-MEM™.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the complexes drop-wise to the cells.
-
Incubate the cells for 24-48 hours before proceeding with the cAMP assay.
-
Protocol 2: cAMP Accumulation Assay (using GloSensor™ Technology)
This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production by M-II in cells expressing MT1 or MT2 receptors.
Materials:
-
Transfected cells from Protocol 1
-
White, clear-bottom 96-well assay plates
-
GloSensor™ cAMP Reagent (Promega)
-
CO2-independent medium
-
Ramelteon M-II
-
Forskolin
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in culture medium.
-
Plate the cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the culture medium from the cells and replace it with 90 µL of CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
Equilibrate the plate at room temperature for 2 hours.
-
During the equilibration, prepare serial dilutions of M-II in assay buffer.
-
Prepare a stock solution of forskolin. The final concentration in the well should be one that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be determined empirically).
-
Add 10 µL of the M-II dilutions to the appropriate wells.
-
Add 10 µL of the forskolin solution to all wells except the negative control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescence signal is inversely proportional to the amount of cAMP produced.
-
Plot the luminescence signal against the logarithm of the M-II concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for M-II.
-
Protocol 3: [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the MT1 or MT2 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell membranes from CHO or HEK293 cells expressing MT1 or MT2 receptors
-
[35S]GTPγS
-
Guanosine diphosphate (GDP)
-
Unlabeled GTPγS
-
Ramelteon M-II
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
Scintillation vials and fluid
-
Scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the receptor of interest.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in order:
-
Assay buffer
-
GDP (final concentration typically 10-30 µM)
-
Varying concentrations of M-II
-
Cell membranes (5-20 µg of protein per well)
-
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding against the logarithm of the M-II concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values for M-II.
-
References
- 1. mdpi.com [mdpi.com]
- 2. promega.com [promega.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. youtube.com [youtube.com]
- 8. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Studying the Hypnotic Effects of Ramelteon and its Active Metabolite M-II in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical assessment of the hypnotic properties of Ramelteon and its primary active metabolite, M-II. The protocols outlined below are based on established methodologies and aim to ensure robust and reproducible data generation for the evaluation of sleep-promoting efficacy.
Introduction
Ramelteon is a selective agonist of the melatonin MT1 and MT2 receptors, which are located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[1][2] Its hypnotic effects are mediated by mimicking the natural sleep-promoting actions of endogenous melatonin.[3][4] Ramelteon is metabolized in the liver, with its major active metabolite being M-II.[2][5] While M-II has a lower affinity for MT1 and MT2 receptors compared to the parent compound, its higher circulating concentrations and longer half-life suggest a potential contribution to the overall therapeutic effect.[4][5] Preclinical animal studies are crucial for elucidating the hypnotic profiles of both Ramelteon and M-II.
Animal Models
Several animal models have been successfully employed to study the hypnotic effects of Ramelteon and M-II. The choice of model may depend on the specific research question and available resources.
-
Cats: Freely moving cats are a valuable model for assessing sleep architecture due to their distinct and easily recordable sleep stages.[2][6]
-
Macaque Monkeys: As non-human primates, macaques offer a translational model with high physiological relevance to humans.[7][8]
-
Rats: Rats are a widely used and cost-effective model for initial screening and mechanistic studies of hypnotic compounds.[1][3][9]
Data Presentation
The following tables summarize the quantitative data on the hypnotic effects of Ramelteon and M-II from various preclinical studies.
Table 1: Hypnotic Effects of Ramelteon in Different Animal Models
| Animal Model | Compound | Dose (mg/kg) | Route of Administration | Key Findings |
| Cats | Ramelteon | 0.001, 0.01, 0.1 | Oral | Significantly decreased wakefulness and increased slow-wave sleep (SWS). At 0.1 mg/kg, also increased REM sleep. Effects lasted up to 6 hours.[6] |
| Melatonin | 0.01 - 1 | Oral | Increased SWS, but the effect was weaker and shorter-lasting (2 hours) than Ramelteon.[6] | |
| Macaque Monkeys | Ramelteon | 0.03, 0.3 | Oral | Significantly shortened latency to sleep onset and increased total sleep duration.[7] |
| Melatonin | 0.3, 1, 3 | Oral | Weakly decreased sleep latency with no significant effect on sleep duration.[7] | |
| Rats | Ramelteon | 10 | Intraperitoneal | Significantly decreased latency to NREM sleep onset (from 46.6 ± 5.9 min to 26.8 ± 1.4 min).[1] |
| Melatonin | 10 | Intraperitoneal | Significantly decreased latency to NREM sleep onset (to 25.1 ± 4.4 min).[1] |
Table 2: Hypnotic Effects of M-II Metabolite
| Animal Model | Compound | Dose (mg/kg) | Route of Administration | Key Findings |
| Cats | M-II | Not specified | Not specified | Showed a potent sleep-promoting action.[2] |
Note: Specific quantitative data for M-II's effect on sleep parameters in cats were not available in the searched literature, though its potent hypnotic effect was confirmed.
Experimental Protocols
Polysomnographic (EEG/EMG) Recording of Sleep-Wake States
This protocol is fundamental for objectively measuring the hypnotic effects of Ramelteon and M-II.
a. Surgical Implantation of Electrodes (Rodent Model)
-
Anesthesia: Anesthetize the animal (e.g., rat) with an appropriate anesthetic agent.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Placement: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortex). Screw in stainless steel EEG electrodes until they touch the dura mater.
-
EMG Electrode Placement: Insert a pair of insulated, fine-wire EMG electrodes into the nuchal (neck) muscles to record muscle tone.
-
Headmount Assembly: Secure the electrodes to a headmount connector using dental cement.
-
Post-operative Care: Provide appropriate post-operative analgesia and allow the animal to recover for at least one week before starting the experiment.
b. Data Acquisition
-
Habituation: Acclimate the animals to the recording chambers and tethered recording cables for several days before the experiment.
-
Drug Administration: Administer Ramelteon, M-II, or vehicle at the desired dose and route. A common vehicle for oral administration of Ramelteon is a 0.5% methylcellulose solution.[6][10]
-
Recording: Continuously record EEG and EMG signals for a specified period (e.g., 6-8 hours post-dosing).
c. Data Analysis
-
Scoring of Sleep Stages: Visually or automatically score the recorded data in epochs (e.g., 10-30 seconds) into three stages:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
-
Non-Rapid Eye Movement (NREM) Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG activity.
-
Rapid Eye Movement (REM) Sleep: Characterized by low-amplitude, mixed-frequency (theta waves) EEG and muscle atonia (very low EMG activity).
-
-
Sleep Parameters: Quantify the following parameters:
-
Sleep Latency: Time from drug administration to the first epoch of sustained NREM sleep.
-
Total Sleep Time: Total duration of NREM and REM sleep.
-
Duration of Each Sleep Stage: Time spent in NREM and REM sleep.
-
Number and Duration of Awakenings: Frequency and length of wakeful periods after sleep onset.
-
Assessment of Sedative Side Effects
While Ramelteon is not known to have significant sedative effects, it is good practice to evaluate for potential psychomotor impairment, especially at higher doses.
a. Open Field Test (Rodent Model)
-
Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a grid of squares.
-
Procedure:
-
Place the animal in the center of the open field.
-
Record its activity for a set period (e.g., 5-10 minutes) using an automated tracking system or by manual observation.
-
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed.
-
Rearing: Number of times the animal stands on its hind legs.
-
Time Spent in the Center vs. Periphery: A measure of anxiety-like behavior, though changes can also reflect sedation. A study in rats found that Ramelteon did not produce anxiolytic effects in this test.[11]
-
b. Elevated Plus Maze (Rodent Model)
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
-
Parameters Measured:
-
Time Spent in Open vs. Closed Arms: A primary measure of anxiety.
-
Number of Entries into Open and Closed Arms: An indicator of activity and exploration.
-
A study in rats showed that Ramelteon, when administered alone, did not have an anxiolytic effect in the elevated plus-maze.[11]
-
Mandatory Visualizations
Signaling Pathway of Ramelteon and M-II
References
- 1. physoc.org [physoc.org]
- 2. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramelteon: a review of its therapeutic potential in sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sleep-promoting action of ramelteon (TAK-375) in freely moving cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ramelteon (TAK-375) on nocturnal sleep in freely moving monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute sleep-promoting action of the melatonin agonist, ramelteon, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Evaluation of the Anxiolytic Effect of Ramelteon in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation Techniques of Ramelteon and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chiral separation of Ramelteon, a selective melatonin receptor agonist, and outlines a systematic approach for the development of chiral separation methods for its primary metabolites. Ramelteon is administered as the (S)-enantiomer, making enantiomeric purity a critical quality attribute. The primary active metabolite, M-II, along with other metabolites, may also exhibit stereospecific activity or clearance. Detailed high-performance liquid chromatography (HPLC) methods for the enantiomeric separation of Ramelteon are presented, alongside a proposed strategy for developing and optimizing chiral separation for its metabolites. This guide includes detailed experimental protocols, data presentation in tabular format for easy reference, and graphical representations of metabolic pathways and experimental workflows to aid in understanding and implementation.
Introduction
Ramelteon, chemically described as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide, is a hypnotic agent indicated for the treatment of insomnia.[1] The pharmacological activity of Ramelteon is specific to the (S)-enantiomer.[2] The drug undergoes extensive first-pass metabolism primarily through oxidation and hydroxylation, mediated by cytochrome P450 enzymes, predominantly CYP1A2, and to a lesser extent, CYP2C and CYP3A4 subfamilies.[3] This metabolic process leads to the formation of several metabolites, with M-II being the major active metabolite.[3] Given the stereospecific nature of drug-receptor interactions and metabolic processes, the development of robust chiral separation methods is essential for the quality control of Ramelteon and for the pharmacokinetic and pharmacodynamic characterization of its metabolites.
Chiral Separation of Ramelteon
A well-established and validated isocratic normal-phase HPLC method utilizing a polysaccharide-based chiral stationary phase has been demonstrated to be effective for the enantiomeric separation of Ramelteon.[4][5]
Data Presentation: Ramelteon Chiral HPLC Method
The following table summarizes the quantitative data and conditions for the chiral separation of Ramelteon enantiomers.
Table 1: Optimized HPLC Conditions for Ramelteon Enantiomeric Separation
| Parameter | Details | Reference(s) |
|---|---|---|
| Instrumentation | Waters 2695 Separation Module or equivalent HPLC system with a UV detector | [2][4] |
| Chiral Stationary Phase | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate)) | [4][5][6] |
| Mobile Phase | n-Hexane / Ethanol / Methanesulfonic Acid (900:100:0.1, v/v/v) | [4][5] |
| Flow Rate | 1.0 mL/min | [4][5][6] |
| Column Temperature | 25 °C | [5] |
| Detection Wavelength | 220 nm | [4][5] |
| Injection Volume | 20 µL | [5] |
| Elution Time ((S)-Ramelteon) | Approximately 9.7 min | [6] |
| Elution Time ((R)-Ramelteon) | Approximately 14.0 min | [6] |
| Resolution (Rs) | > 4 | [4] |
| Limit of Detection ((R)-enantiomer) | 25.5 ng/mL | [4] |
| Limit of Quantification ((R)-enantiomer) | 77.2 ng/mL |[4] |
Experimental Protocol: Ramelteon Chiral Separation
This protocol details the step-by-step procedure for the enantiomeric purity analysis of a Ramelteon bulk sample.
1. Objective: To resolve and quantify the (R)-enantiomer impurity in a bulk sample of (S)-Ramelteon.
2. Materials:
-
(S)-Ramelteon reference standard
-
Racemic Ramelteon reference standard
-
Ramelteon bulk sample
-
HPLC grade n-Hexane
-
HPLC grade Ethanol
-
Methanesulfonic acid
-
Mobile phase diluent: n-Hexane / Ethanol (60:40, v/v)[4]
3. Equipment:
-
HPLC system with a UV detector
-
Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
4. Procedure:
-
Mobile Phase Preparation:
-
Carefully combine 900 mL of n-hexane, 100 mL of ethanol, and 0.1 mL of methanesulfonic acid.
-
Mix thoroughly and degas for at least 15 minutes.
-
-
Standard Solution Preparation:
-
Prepare a 0.1 mg/mL solution of racemic Ramelteon in the mobile phase diluent.[4]
-
-
Sample Solution Preparation:
-
Prepare a 1.0 mg/mL solution of the Ramelteon bulk sample in the mobile phase diluent.[4]
-
-
Chromatographic Analysis:
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Inject 20 µL of the mobile phase diluent as a blank to ensure no interfering peaks.
-
Perform six replicate injections of the racemic Ramelteon standard solution to verify system suitability (Resolution > 4).
-
Inject 20 µL of the Ramelteon sample solution.
-
-
Data Processing:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the chromatogram of the racemic standard.
-
Calculate the percentage of the (R)-enantiomer in the bulk sample using the area normalization method.
-
Chiral Separation of Ramelteon Metabolites
While specific chiral separation methods for Ramelteon's metabolites are not extensively published, a systematic method development approach can be employed. The primary metabolites, such as M-II, are hydroxylated derivatives of Ramelteon.[3] Polysaccharide-based chiral stationary phases, like the Chiralpak AD-H used for Ramelteon, are known to be effective for the separation of a wide range of compounds, including metabolites with similar structural backbones to the parent drug.[3][7]
Proposed Method Development Strategy
A screening approach using a variety of chiral stationary phases and mobile phase conditions is recommended.
1. Initial Screening on Chiralpak AD-H:
-
Begin with the established Ramelteon method (Table 1) as a starting point for the separation of the M-II metabolite enantiomers.
-
If separation is not achieved, systematically vary the ratio of n-hexane and ethanol in the mobile phase.
2. Screening of Alternative Chiral Stationary Phases (CSPs):
-
Polysaccharide-based CSPs are a versatile choice for chiral separations.[8][9] A screening of different polysaccharide-based columns is a logical next step.
-
Evaluate other amylose- and cellulose-based columns under normal phase conditions.
Table 2: Proposed Screening Conditions for Ramelteon Metabolites
| Chiral Stationary Phase | Mobile Phase System (Isocratic) | Rationale |
|---|---|---|
| Chiralpak AD-H | n-Hexane / Ethanol with 0.1% acidic/basic additive | Proven effectiveness for the parent compound.[4][5] |
| Chiralpak IA/IB/IC | n-Hexane / Isopropanol with 0.1% acidic/basic additive | Immobilized CSPs offering broad selectivity and solvent compatibility.[10][11] |
| Chiralcel OD-H/OJ-H | n-Hexane / Ethanol with 0.1% acidic/basic additive | Different chiral selectors (cellulose-based) that may offer alternative selectivity.[12] |
3. Mobile Phase Optimization:
-
Alcohol Modifier: Evaluate different alcohols (e.g., isopropanol, n-butanol) as the polar modifier in the mobile phase, as this can significantly impact enantioselectivity.
-
Additives: The addition of small amounts of an acid (e.g., trifluoroacetic acid, methanesulfonic acid) or a base (e.g., diethylamine) can improve peak shape and resolution, particularly for ionizable compounds.[4][7]
Experimental Protocol: Method Development for M-II Metabolite
1. Objective: To develop a chiral HPLC method for the separation of the enantiomers of the Ramelteon M-II metabolite.
2. Materials:
-
Racemic M-II metabolite standard
-
A selection of chiral columns (as per Table 2)
-
HPLC grade solvents (n-hexane, ethanol, isopropanol)
-
Acidic and basic mobile phase additives
3. Procedure:
-
Prepare a stock solution of racemic M-II in a suitable solvent (e.g., ethanol).
-
Begin with the Chiralpak AD-H column and the mobile phase conditions used for Ramelteon.
-
If baseline separation is not achieved, systematically alter the mobile phase composition by varying the percentage of the alcohol modifier.
-
If separation remains inadequate, switch to the next chiral column in the screening list (Table 2) and repeat the mobile phase optimization.
-
Once partial separation is observed, optimize the method by fine-tuning the mobile phase composition, flow rate, and column temperature to maximize resolution.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Ramelteon Metabolic Pathway
The metabolic conversion of Ramelteon is primarily an oxidative process leading to several metabolites, with M-II being the most significant in terms of systemic exposure.
References
- 1. Advances in Chiral Metabolomic Profiling and Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arabjchem.org [arabjchem.org]
- 6. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Ramelteon M-II Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon is a highly selective agonist for the melatonin MT1 and MT2 receptors, with a significantly higher affinity for MT1.[1] Its active metabolite, M-II, also demonstrates affinity for these receptors, albeit at a lower level than the parent compound.[2] The MT2 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to a Gi protein.[3][4][5] Activation of the MT2 receptor by an agonist like Ramelteon leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This signaling pathway is crucial for the regulation of circadian rhythms.
These application notes provide a framework for conducting high-throughput screening (HTS) assays to identify and characterize compounds that bind to the human MT2 receptor. The protocols described below are adaptable for various HTS platforms and include radioligand binding, fluorescence polarization, and scintillation proximity assays.
Data Presentation: Ramelteon and M-II Binding Affinities
The following tables summarize the reported binding affinities of Ramelteon and its metabolite M-II for the human MT1 and MT2 receptors. This data is essential for establishing assay parameters and for the validation of screening results.
| Compound | Receptor | Ki (pM) | IC50 (pM) | Reference |
| Ramelteon | Human MT1 | 14.0 | 21.2 | [1] |
| Ramelteon | Human MT2 | 112 | 53.4 | [1] |
| M-II | Human MT1 | ~140 (one-tenth of Ramelteon) | Not widely reported | [2] |
| M-II | Human MT2 | ~560 (one-fifth of Ramelteon) | Not widely reported | [2] |
Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values are key indicators of a compound's binding affinity. Lower values signify higher affinity.
MT2 Receptor Signaling Pathway
The binding of an agonist, such as Ramelteon, to the MT2 receptor initiates a signaling cascade that results in the inhibition of cAMP production.
High-Throughput Screening Workflow
A typical HTS workflow for identifying MT2 receptor binders involves several key stages, from initial screening to hit confirmation and characterization.
Experimental Protocols
The following are generalized protocols for high-throughput screening of Ramelteon M-II receptor binding. These should be optimized for specific laboratory conditions and equipment.
Protocol 1: Competitive Radioligand Binding Assay (96-well format)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the MT2 receptor.
Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human MT2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Melatonin or another suitable radiolabeled MT2 agonist/antagonist.
-
Test Compounds: Library of compounds to be screened.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Filter Plates: Pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Plate Preparation: Add 50 µL of assay buffer to each well of the 96-well filter plate.
-
Compound Addition: Add 2 µL of test compound at various concentrations (for dose-response) or a single high concentration (for primary screen) to the appropriate wells. For control wells, add 2 µL of vehicle (e.g., DMSO).
-
Non-Specific Binding (NSB) Control: To designated wells, add a high concentration of a known non-radiolabeled MT2 ligand (e.g., unlabeled melatonin) to determine non-specific binding.
-
Membrane Addition: Add 50 µL of the MT2 receptor membrane preparation to each well.
-
Radioligand Addition: Add 50 µL of the radioligand at a concentration close to its Kd value to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter mat completely.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For competitive binding assays, determine the IC50 value of the test compounds.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Fluorescence Polarization (FP) Assay (384-well format)
This homogeneous assay measures the change in polarization of a fluorescently labeled ligand upon binding to the MT2 receptor.
Materials:
-
MT2 Receptor Preparation: Solubilized and purified MT2 receptor or membrane preparations.
-
Fluorescent Ligand: A fluorescently labeled MT2 receptor ligand (tracer).
-
Test Compounds: Library of compounds.
-
Assay Buffer: Buffer optimized for FP, minimizing background fluorescence.
-
384-well Black Plates: Low-binding microplates.
-
Fluorescence Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Compound Plating: Add test compounds at desired concentrations to the wells of the 384-well plate.
-
Receptor-Tracer Mix: Prepare a mixture of the MT2 receptor and the fluorescent ligand in assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.
-
Dispensing: Dispense the receptor-tracer mixture into the wells containing the test compounds.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
Data Analysis:
-
The displacement of the fluorescent ligand by a test compound will result in a decrease in the fluorescence polarization signal.
-
Determine the IC50 values for active compounds by plotting the change in polarization against the compound concentration.
Protocol 3: Scintillation Proximity Assay (SPA) (384-well format)
This is another homogeneous assay where the binding of a radiolabeled ligand to the receptor, which is captured on a scintillant-impregnated bead, generates a light signal.
Materials:
-
MT2 Receptor Membrane Preparation.
-
Radioligand: [³H]-Melatonin or other suitable radioligand.
-
SPA Beads: e.g., Wheat germ agglutinin (WGA) coated SPA beads for capturing membranes.
-
Test Compounds: Library of compounds.
-
Assay Buffer.
-
384-well Microplates.
-
Microplate Scintillation Counter.
Procedure:
-
Bead and Membrane Incubation: In a tube, pre-incubate the MT2 receptor membranes with the SPA beads to allow for membrane capture.
-
Dispensing: Dispense the membrane-bead slurry into the wells of the 384-well plate.
-
Compound Addition: Add the test compounds at the desired concentrations.
-
Radioligand Addition: Add the radioligand to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature with gentle agitation for a sufficient time to reach equilibrium.
-
Signal Detection: Count the plate directly in a microplate scintillation counter. No separation step is required.
Data Analysis:
-
Competitive binding of a test compound will prevent the radioligand from binding to the receptor-bead complex, resulting in a decrease in the scintillation signal.
-
Calculate the IC50 values for active compounds based on the reduction in signal.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterium-Labeled Ramelteon M-II in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of deuterium-labeled Ramelteon M-II (M-II-d3) in metabolic and pharmacokinetic studies. The strategic incorporation of deuterium into the M-II metabolite of Ramelteon offers significant advantages for researchers, primarily by serving as an ideal internal standard for bioanalytical quantification and for elucidating metabolic pathways with high precision.
Introduction to Ramelteon and its Major Metabolite M-II
Ramelteon is a selective agonist of the melatonin receptors MT1 and MT2, which are integral to the regulation of the sleep-wake cycle.[1][2] It is primarily used for the treatment of insomnia characterized by difficulty with sleep onset.[3] Following oral administration, Ramelteon undergoes extensive first-pass metabolism, with the major active metabolite being M-II.[4][5] This metabolite is formed through hydroxylation and circulates at concentrations 20 to 100 times higher than the parent drug, contributing to the overall pharmacological effect.[6][7] The primary enzyme responsible for the formation of M-II is CYP1A2, with minor contributions from CYP2C and CYP3A4 isozymes.[4][8][9]
The use of a stable isotope-labeled version of M-II, such as M-II-d3, is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies.[10] Deuterium-labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing for their differentiation by mass spectrometry.[11] This property makes them excellent internal standards for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, as they co-elute with the analyte of interest and can correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.[11][12]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and in vitro data for Ramelteon and its M-II metabolite.
Table 1: Pharmacokinetic Parameters of Ramelteon and M-II in Healthy Adults
| Parameter | Ramelteon | M-II | Reference(s) |
| Cmax (ng/mL) | 4.50 ± 4.64 | 136 ± 36 | [13] |
| Tmax (h) | 0.8 ± 0.4 | 1.1 ± 0.5 | [13] |
| Half-life (t½) (h) | 1.0 - 2.6 | 2.0 - 5.0 | [2][13] |
| Protein Binding | ~82% | ~70% | [6] |
Table 2: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Binding Affinity (Ki, pM) | Functional Potency (IC50, pM) | Reference(s) |
| Ramelteon | MT1 | - | 21.2 | [4] |
| MT2 | - | 53.4 | [4] | |
| M-II | MT1 | 114 | 208 | [5] |
| MT2 | 566 | 1470 | [5] |
Signaling Pathway and Metabolism
Ramelteon Signaling Pathway
Ramelteon and its active metabolite M-II exert their therapeutic effects by acting as agonists at the MT1 and MT2 melatonin receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the brain. The SCN is the body's primary circadian pacemaker, regulating the sleep-wake cycle. Activation of these G-protein coupled receptors by Ramelteon and M-II is believed to promote sleep.
Ramelteon and M-II signaling pathway.
Ramelteon Metabolic Pathway
Ramelteon is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to form the active metabolite M-II. Further metabolism of M-II and other minor metabolites occurs, leading to their eventual excretion.
Simplified metabolic pathway of Ramelteon.
Experimental Protocols
In Vitro Metabolism of Ramelteon using Human Liver Microsomes
Objective: To characterize the in vitro metabolism of Ramelteon and quantify the formation of M-II using deuterium-labeled M-II as an internal standard.
Materials:
-
Ramelteon
-
Deuterium-labeled Ramelteon M-II (M-II-d3)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Protocol:
-
Preparation of Working Solutions:
-
Prepare a stock solution of Ramelteon in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of M-II-d3 in a suitable organic solvent.
-
Prepare working solutions of Ramelteon and M-II-d3 by diluting the stock solutions in the incubation buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)
-
Ramelteon working solution (final concentration to cover a range, e.g., 1-100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard, M-II-d3, at a known concentration.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of Ramelteon and M-II.
-
Monitor the specific mass transitions for Ramelteon, M-II, and M-II-d3.
-
In vitro metabolism experimental workflow.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of Ramelteon and its metabolite M-II in rodents following oral administration, using M-II-d3 as an internal standard for bioanalysis.
Materials:
-
Ramelteon
-
Deuterium-labeled Ramelteon M-II (M-II-d3)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Fast the animals overnight prior to dosing.
-
Prepare a dosing formulation of Ramelteon in the vehicle at the desired concentration.
-
Administer a single oral dose of Ramelteon to each animal via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or other appropriate site.
-
Collect blood into EDTA-coated tubes.
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Preparation for Bioanalysis:
-
To a known volume of plasma (e.g., 50 µL), add a protein precipitation solvent (e.g., acetonitrile) containing the internal standard, M-II-d3, at a fixed concentration.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentrations of Ramelteon and M-II in the plasma samples using a validated LC-MS/MS method.
-
Construct calibration curves for both Ramelteon and M-II using known concentrations of the analytes and a constant concentration of the M-II-d3 internal standard.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both Ramelteon and M-II using appropriate software.
-
LC-MS/MS Method for Quantification of Ramelteon and M-II
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example): [11][14]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Ramelteon and M-II from endogenous plasma components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramelteon: Determine precursor and product ions (e.g., based on literature or infusion experiments).
-
M-II: Determine precursor and product ions.
-
M-II-d3: Determine precursor and product ions (precursor ion will be +3 Da compared to unlabeled M-II).
-
-
Optimize collision energy and other MS parameters for each transition to maximize sensitivity.
Data Analysis:
-
Integrate the peak areas for the MRM transitions of Ramelteon, M-II, and M-II-d3.
-
Calculate the ratio of the analyte peak area to the internal standard (M-II-d3) peak area.
-
Quantify the concentrations of Ramelteon and M-II using the calibration curves.
These application notes and protocols provide a framework for the effective use of deuterium-labeled Ramelteon M-II in metabolic studies. The use of stable isotope-labeled internal standards is a critical component of modern bioanalytical research, enabling the generation of high-quality, reliable data for drug development and regulatory submissions.
References
- 1. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Analysis of Ramelteon Metabolite M-II in Brain Tissue
Introduction
Ramelteon is a selective agonist of melatonin receptors MT1 and MT2, approved for the treatment of insomnia.[1][2] It undergoes extensive first-pass metabolism, with its major active metabolite, M-II, exhibiting a longer half-life and greater systemic exposure than the parent compound.[3][4] Given that Ramelteon's therapeutic action is centrally mediated, understanding the brain distribution of its active metabolite M-II is crucial for a comprehensive pharmacokinetic and pharmacodynamic assessment. M-II is also a selective MT1/MT2 receptor agonist and may contribute significantly to the clinical efficacy of Ramelteon.[5][6] This application note provides a detailed protocol for the extraction and quantification of M-II in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[7][8]
Pharmacokinetic Profile of Ramelteon and M-II
Ramelteon is rapidly absorbed, but its oral bioavailability is low due to significant first-pass metabolism.[9] The primary metabolite, M-II, is formed through hydroxylation and is present in systemic circulation at concentrations 20-100 times higher than Ramelteon.[10] While M-II has a lower affinity for MT1 and MT2 receptors compared to Ramelteon, its prolonged presence in the body suggests a potential contribution to the overall therapeutic effect.[3][6] The ability of Ramelteon to cross the blood-brain barrier has been investigated, and it has been shown to improve the integrity of the blood-brain barrier in animal models of cerebral ischemia.[11] While melatonin itself can cross the blood-brain barrier, the specific permeability of M-II has not been extensively quantified in publicly available literature.[12]
| Parameter | Ramelteon | M-II | Reference |
| Half-Life (t½) | 1 - 2.6 hours | 2 - 5 hours | [4] |
| Peak Plasma Time (Tmax) | 0.5 - 1.5 hours | ~1.1 hours | [4][13] |
| Protein Binding | ~82% | ~70% | [10] |
| Primary Metabolizing Enzyme | CYP1A2 | CYP3A4 | [10] |
| Receptor Affinity (Ki) | High for MT1/MT2 | Lower than Ramelteon for MT1/MT2 | [3] |
| Systemic Exposure (AUC) | Lower | Higher (20-100x > Ramelteon) | [10] |
Experimental Design and Protocols
This section outlines a hypothetical experimental workflow for the analysis of M-II distribution in different brain regions of a rat model.
1. Animal Dosing and Tissue Collection
-
Animal Model: Male Sprague-Dawley rats (n=5 per time point).
-
Dosing: Administer Ramelteon orally at a dose of 10 mg/kg.
-
Time Points: Collect brain tissue at 0.5, 1, 2, 4, and 8 hours post-dosing.
-
Tissue Collection: Euthanize animals at each time point, perfuse with saline to remove blood, and dissect the brain. Isolate specific regions of interest (e.g., cortex, hippocampus, striatum, cerebellum, and hypothalamus). Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.
2. Brain Tissue Homogenization
-
Objective: To prepare a uniform tissue lysate for extraction.
-
Materials:
-
Frozen brain tissue samples
-
Homogenization Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Bead-based homogenizer or Potter-Elvehjem homogenizer
-
-
Protocol:
-
Weigh the frozen brain tissue sample.
-
Add homogenization buffer at a ratio of 1:4 (w/v) (e.g., 100 mg of tissue in 400 µL of buffer).
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C.[14]
-
Collect the supernatant for the extraction procedure.
-
3. Sample Extraction (Protein Precipitation)
-
Objective: To remove proteins and other interfering substances from the brain homogenate supernatant.
-
Materials:
-
Protocol:
-
To 100 µL of brain homogenate supernatant, add 300 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Objective: To separate and quantify M-II in the extracted samples. The following parameters are adapted from published methods for M-II analysis in plasma.[13][15]
-
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer.
-
-
LC Parameters:
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
M-II: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
-
Note: Specific mass transitions for M-II would need to be optimized.
-
Hypothetical Brain Tissue Distribution Data
The following table presents hypothetical quantitative data for M-II concentration in different brain regions at various time points after a single oral dose of Ramelteon.
| Brain Region | 0.5 hr (ng/g) | 1 hr (ng/g) | 2 hr (ng/g) | 4 hr (ng/g) | 8 hr (ng/g) |
| Cortex | 15.2 ± 2.1 | 28.5 ± 3.4 | 45.1 ± 5.2 | 30.7 ± 4.1 | 12.3 ± 1.8 |
| Hippocampus | 12.8 ± 1.9 | 25.1 ± 2.9 | 40.3 ± 4.8 | 28.9 ± 3.5 | 10.1 ± 1.5 |
| Striatum | 14.5 ± 2.0 | 27.9 ± 3.1 | 43.8 ± 5.0 | 31.2 ± 3.9 | 11.8 ± 1.7 |
| Cerebellum | 10.1 ± 1.5 | 18.9 ± 2.2 | 32.6 ± 3.9 | 22.4 ± 2.8 | 8.5 ± 1.2 |
| Hypothalamus | 18.3 ± 2.5 | 35.6 ± 4.0 | 55.2 ± 6.1 | 38.4 ± 4.5 | 15.6 ± 2.0 |
Data are presented as mean ± standard deviation (n=5) and are for illustrative purposes only.
Visualization of Signaling Pathway and Experimental Workflow
Caption: Ramelteon and M-II signaling pathway.
Caption: Experimental workflow for M-II analysis.
Conclusion
The presented protocol provides a robust framework for the quantitative analysis of Ramelteon's major active metabolite, M-II, in brain tissue. This methodology can be adapted to investigate the distribution of M-II in various brain regions, providing valuable insights into its potential contribution to the pharmacodynamics of Ramelteon. The high sensitivity and selectivity of LC-MS/MS make it the ideal platform for such studies, which are essential for a complete understanding of the central nervous system effects of this therapeutic agent.
References
- 1. What is the mechanism of Ramelteon? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicine.com [medicine.com]
- 5. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 9. droracle.ai [droracle.ai]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Ramelteon improves blood-brain barrier of focal cerebral ischemia rats to prevent post-stroke depression via upregulating occludin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Ramelteon M-II in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the aqueous solubility issues of Ramelteon M-II.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Ramelteon M-II.
Issue 1: Ramelteon M-II powder is not dissolving in my aqueous buffer.
-
Possible Cause: The intrinsic aqueous solubility of Ramelteon M-II is very low. Like its parent compound, Ramelteon, which is very slightly soluble in water and aqueous buffers from pH 3 to 11, M-II is a hydrophobic molecule and is not expected to readily dissolve in aqueous systems alone.
-
Solutions:
-
Use of a Co-solvent: The most straightforward approach is to first dissolve Ramelteon M-II in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Protocol: See "Experimental Protocol 1: Preparation of a Ramelteon M-II Stock Solution using a Co-solvent".
-
-
pH Adjustment: While the solubility of the parent compound, Ramelteon, is not significantly affected by pH in the range of 3 to 11, slight adjustments might offer a marginal improvement for M-II depending on the final formulation. For many poorly soluble drugs, pH modification is a primary strategy to enhance solubility.
-
Issue 2: My Ramelteon M-II solution appears cloudy or forms a precipitate after initial dissolution.
-
Possible Cause: You may have created a supersaturated solution that is not stable, leading to precipitation of the compound. This can happen if the organic solvent concentration is too high initially and then diluted rapidly in the aqueous buffer.
-
Solutions:
-
Optimize the Co-solvent Concentration: Ensure the final concentration of the organic co-solvent in your aqueous solution is as low as possible, typically less than 5% (v/v), to maintain biological compatibility and solution stability.
-
Slow Dilution: When preparing the aqueous solution from an organic stock, add the stock solution dropwise to the vigorously stirring aqueous buffer. This can help prevent localized high concentrations and immediate precipitation.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Polysorbate 20 can help to form micelles that encapsulate the hydrophobic drug, improving its stability in aqueous solutions.
-
Issue 3: I need to achieve a higher concentration of Ramelteon M-II in an aqueous solution than is possible with co-solvents alone.
-
Possible Cause: The desired concentration exceeds the solubility limit of Ramelteon M-II, even with the use of co-solvents.
-
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming an inclusion complex with a hydrophilic exterior. This complex is more soluble in water. Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective and can increase solubility by as much as 50-fold for some hydrophobic compounds.
-
Protocol: See "Experimental Protocol 2: Preparation of a Ramelteon M-II-Cyclodextrin Inclusion Complex (Kneading Method)".
-
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level. When this solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles with a high surface area, which enhances the dissolution rate.
-
Protocol: See "Experimental Protocol 3: Preparation of a Ramelteon M-II Solid Dispersion (Solvent Evaporation Method)".
-
-
Data Presentation
Table 1: Physicochemical Properties of Ramelteon and its Metabolite M-II
| Property | Ramelteon | Ramelteon M-II |
| Molecular Formula | C₁₆H₂₁NO₂ | C₁₆H₂₁NO₃ |
| Molecular Weight | 259.34 g/mol | 275.34 g/mol |
| Aqueous Solubility | Very slightly soluble in water and aqueous buffers (pH 3-11). Approx. 0.16 mg/mL in a 1:5 DMSO:PBS (pH 7.2) solution. | Data not publicly available, but expected to be poorly water-soluble. |
| Organic Solubility | Soluble in methanol, ethanol, DMSO, acetonitrile, and 1-octanol. | Soluble in Acetonitrile, DMSO, and Methanol. |
| LogP (Predicted) | 2.4 | Not available. |
| Metabolism | Primarily metabolized by CYP1A2 to M-II. | Further metabolized by CYP3A4. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Increasing solubility by adding a water-miscible solvent in which the drug is soluble. | Simple, rapid, and effective for moderate solubility enhancement. | Potential for precipitation upon dilution; co-solvent may have biological or toxicological effects. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity to form a water-soluble complex. | Significant increase in solubility; can improve stability; low toxicity of many cyclodextrin derivatives. | The amount of cyclodextrin needed can be large, potentially leading to high formulation viscosity or bulk. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix at a molecular level. | Can lead to a significant increase in dissolution rate and bioavailability; suitable for oral dosage forms. | Can be physically unstable, with the potential for the amorphous drug to recrystallize over time. |
Experimental Protocols
Experimental Protocol 1: Preparation of a Ramelteon M-II Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of Ramelteon M-II in an organic solvent that can be diluted in an aqueous buffer for experiments.
Materials:
-
Ramelteon M-II powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of Ramelteon M-II powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube. A stock concentration of 10-50 mg/mL is typically achievable.
-
Vortex the tube vigorously for 1-2 minutes until the Ramelteon M-II powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
For experimental use, dilute this stock solution into your aqueous buffer of choice. It is recommended to add the stock solution dropwise to the buffer while vortexing to prevent precipitation. The final DMSO concentration should ideally be kept below 1% (v/v) for most cell-based assays.
Experimental Protocol 2: Preparation of a Ramelteon M-II-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To increase the aqueous solubility of Ramelteon M-II by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
Ramelteon M-II powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of Ramelteon M-II to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Weigh the appropriate amounts of Ramelteon M-II and HP-β-CD and place them in a mortar.
-
Begin triturating the powders together.
-
Slowly add a small amount of the ethanol/water mixture to the powder to form a thick, uniform paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting paste in a vacuum oven at 40-50°C until all the solvent has evaporated and a constant weight is achieved.
-
The resulting solid powder is the Ramelteon M-II-HP-β-CD inclusion complex, which can then be dissolved in an aqueous solution.
Experimental Protocol 3: Preparation of a Ramelteon M-II Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the dissolution
Technical Support Center: Stabilizing Ramelteon Metabolite M-II in Long-Term Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ramelteon metabolite M-II. The information provided is designed to help ensure the stability of M-II in biological samples during long-term storage and experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling, storage, and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or no detection of M-II in stored samples | Degradation due to improper storage temperature. | Immediately assess the storage temperature. For long-term storage, -80°C is strongly recommended over -20°C to minimize enzymatic and chemical degradation.[1][2] |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles, which can lead to degradation of metabolites.[3] | |
| pH shift in the biological matrix during storage. | Ensure that the pH of the plasma or serum is maintained within a stable range. Consider using buffered collection tubes if pH-dependent degradation is suspected. | |
| Oxidation. | If oxidative degradation is a concern, consider adding an antioxidant to the sample. This should be validated to ensure it does not interfere with the analytical method. | |
| Inconsistent M-II concentrations across replicates | Non-homogenous sample. | Thoroughly but gently mix samples after thawing and before aliquoting for analysis. |
| Inconsistent sample handling. | Standardize all sample handling procedures, including thawing time and temperature, and the time samples spend at room temperature before analysis. | |
| Analytical instrument variability. | Perform regular calibration and maintenance of the analytical instrument (e.g., LC-MS/MS) to ensure consistent performance. | |
| Interference from other metabolites | Back-conversion of an unstable metabolite to the parent drug or another interfering compound. | It is crucial to investigate the stability of all relevant metabolites. If an unstable metabolite is identified that can interfere with M-II quantification, specific sample treatment, such as acidification, may be necessary immediately after collection.[4][5][6] |
| Co-elution during chromatographic analysis. | Optimize the liquid chromatography method to ensure adequate separation of M-II from other metabolites and endogenous matrix components. |
Frequently Asked Questions (FAQs)
Sample Handling and Storage
Q1: What is the optimal temperature for long-term storage of plasma samples containing M-II?
Q2: How many times can I freeze and thaw my samples containing M-II?
A2: It is best practice to minimize freeze-thaw cycles. Ideally, samples should be aliquoted into single-use tubes after collection and before the initial freezing. Each freeze-thaw cycle increases the risk of metabolite degradation.[3]
Q3: Should I use plasma or serum for M-II stability studies?
A3: Both plasma and serum can be used for bioanalysis. However, the choice of anticoagulant for plasma collection (e.g., EDTA, heparin) should be consistent throughout a study, as different anticoagulants can have varying effects on sample stability. In some cases, serum may be preferred as it can circumvent issues related to certain anticoagulants.[3]
Sample Preparation and Analysis
Q4: What are the key considerations for sample preparation before M-II analysis?
A4: Key considerations include:
-
Thawing: Thaw samples consistently, for example, in a water bath at a controlled temperature or on ice.
-
Homogenization: Gently vortex samples after thawing to ensure a homogenous mixture before taking an aliquot for analysis.
-
Protein Precipitation: A common method for extracting M-II from plasma is protein precipitation with a solvent like methanol.
-
Internal Standard: Use a suitable internal standard to account for variability in sample preparation and instrument response.
Q5: What is a suitable analytical method for quantifying M-II?
A5: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of ramelteon and its metabolites, including M-II, in biological matrices.
Stability and Degradation
Q6: What are the potential degradation pathways for M-II?
A6: While specific degradation pathways for M-II are not extensively documented, compounds with similar structures (containing hydroxyl and N-acyl groups) can be susceptible to:
-
Hydrolysis: The amide bond in the N-acyl group could be susceptible to hydrolysis.
-
Oxidation: The hydroxyl group and other parts of the molecule may be prone to oxidation.
-
Glucuronidation: M-II itself can be further metabolized, for example, through glucuronidation.
Q7: How can I prevent the degradation of M-II in my samples?
A7: To minimize degradation:
-
Maintain Cold Chain: Keep samples on ice during processing and minimize time at room temperature.
-
Prompt Freezing: Freeze samples at -80°C as soon as possible after collection and processing.
-
pH Control: If pH-dependent degradation is suspected, consider using buffered collection tubes.
-
Avoid Light Exposure: Protect samples from light, especially if photodegradation is a possibility for this class of compounds.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of M-II in Human Plasma
This protocol outlines a general procedure for evaluating the long-term stability of this compound in human plasma.
1. Materials:
- Pooled human plasma (with the same anticoagulant as study samples)
- Ramelteon M-II analytical standard
- Internal standard (IS)
- Phosphate buffered saline (PBS)
- Methanol (or other suitable protein precipitation solvent)
- -80°C and -20°C freezers
- Calibrated pipettes and sterile, single-use polypropylene tubes
2. Procedure:
- Prepare a stock solution of M-II in a suitable solvent.
- Spike the pooled human plasma with the M-II stock solution to achieve low and high concentration levels relevant to your study. Also, prepare a set of control samples with only the vehicle.
- Aliquot the spiked plasma into single-use cryovials.
- Prepare a set of "time zero" samples by immediately proceeding to the sample analysis step (Step 6).
- Store the remaining aliquots at -20°C and -80°C.
- At each designated time point (e.g., 1, 3, 6, 9, 12 months), retrieve a set of samples from each storage temperature.
- Thaw the samples under controlled conditions.
- Perform sample extraction (e.g., protein precipitation with methanol containing the internal standard).
- Analyze the samples using a validated LC-MS/MS method.
- Calculate the concentration of M-II in each sample. The mean concentration of the stored samples should be within ±15% of the mean concentration of the "time zero" samples for M-II to be considered stable.
Quantitative Data Summary (Hypothetical)
| Storage Temp. | Time Point | Mean Concentration (ng/mL) - Low QC | % of Time Zero | Mean Concentration (ng/mL) - High QC | % of Time Zero |
| -20°C | 0 months | 10.2 | 100% | 101.5 | 100% |
| 1 month | 9.8 | 96.1% | 98.7 | 97.2% | |
| 3 months | 9.1 | 89.2% | 92.3 | 90.9% | |
| 6 months | 8.5 | 83.3% | 86.1 | 84.8% | |
| -80°C | 0 months | 10.1 | 100% | 100.9 | 100% |
| 1 month | 10.0 | 99.0% | 101.2 | 100.3% | |
| 3 months | 9.9 | 98.0% | 100.5 | 99.6% | |
| 6 months | 9.8 | 97.0% | 99.8 | 98.9% | |
| 12 months | 9.7 | 96.0% | 99.1 | 98.2% |
Note: This table presents hypothetical data for illustrative purposes.
Protocol 2: Freeze-Thaw Stability Assessment of M-II
1. Procedure:
- Prepare spiked plasma samples at low and high concentrations as described in the long-term stability protocol.
- Freeze the samples at -80°C for at least 24 hours.
- Thaw the samples completely at room temperature. A set of samples is then analyzed (Freeze-Thaw Cycle 1).
- Refreeze the remaining samples at -80°C for at least 12 hours.
- Repeat the thaw and freeze process for the desired number of cycles (typically 3-5 cycles).
- Analyze the samples after each cycle and compare the M-II concentrations to the initial "time zero" samples. The mean concentration should remain within ±15% of the baseline.
Visualizations
References
- 1. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Impact assessment of metabolite instability in the development and validation of LC-MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for M-II Detection
Welcome to the technical support center for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of M-II. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you quickly identify and resolve problems with your M-II analysis.
Q1: Why is my M-II signal intensity unexpectedly low or completely absent?
A1: Low or no signal for your target analyte, M-II, is a common issue that can stem from multiple sources, ranging from sample preparation to instrument settings. Here are the primary areas to investigate:
-
Mass Spectrometer Tuning and Calibration: The instrument may require tuning and calibration. Regular calibration ensures mass accuracy and optimal performance.[1]
-
Ion Source Conditions: The settings of your ion source are critical for efficient ionization of M-II.[1][2] Inappropriate source parameters, such as temperature, gas flows, and voltages, can prevent the analyte from being ionized effectively.
-
Sample Preparation and Matrix Effects: The sample matrix itself can interfere with the ionization of M-II, a phenomenon known as ion suppression.[2][3] Contaminants in the sample or from the extraction process can co-elute with M-II and compete for ionization, thereby reducing its signal.[4]
-
LC Conditions: Suboptimal chromatographic conditions can lead to poor peak shape and, consequently, lower apparent signal intensity. This includes issues with the mobile phase composition, gradient, and column integrity.[5][6]
-
Analyte Stability: M-II might be degrading either in the sample matrix before injection or in the ion source if the conditions are too harsh (e.g., excessively high temperature).[6]
Recommended Actions:
-
Verify Instrument Performance: Infuse a solution of a known standard to confirm that the mass spectrometer is functioning correctly.
-
Optimize Ion Source Parameters: Systematically adjust source settings, such as nebulizer gas, drying gas flow and temperature, and capillary voltage, to maximize the M-II signal.[2][7]
-
Evaluate Sample Preparation: Perform a thorough cleanup of your sample to remove interfering matrix components.[2][4][8] Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Check for Ion Suppression: A post-column infusion experiment can help determine if matrix effects are impacting your M-II signal at its retention time.
-
Assess Analyte Stability: Prepare fresh samples and standards to rule out degradation issues.[6]
Q2: How can I reduce the high background noise in my M-II chromatogram?
A2: High background noise can obscure the signal of M-II, leading to a poor signal-to-noise ratio (S/N) and reduced sensitivity.[9][10] Common sources of noise include:
-
Contaminated Solvents or Reagents: The use of low-purity solvents, additives, or contaminated water is a frequent cause of high background.[11]
-
System Contamination: Contaminants can build up in the LC system, including tubing, the injector, and the column, or within the mass spectrometer's ion source and optics.[11][12]
-
Mobile Phase Issues: Improperly prepared or degraded mobile phases can contribute to baseline noise.[6][13] Microbial growth can also be a problem in aqueous mobile phases that are stored for extended periods.[11]
-
Electronic Noise: In some cases, the issue may be related to the instrument's electronics.
Recommended Actions:
-
Use High-Purity Reagents: Always use LC-MS grade solvents and fresh, high-purity additives and water.[14]
-
Perform System Cleaning: Regularly flush the LC system to remove contaminants.[11] A "steam cleaning" of the MS source overnight can also be effective.[15]
-
Run Blanks: Inject solvent blanks to identify the source of contamination. If the blank is clean, the contamination is likely coming from the sample.[12]
-
Maintain Mobile Phase Quality: Prepare mobile phases fresh and filter them if necessary. Do not store aqueous mobile phases for long periods.[6][11]
Q3: What is causing the poor peak shape (tailing, fronting, or splitting) for M-II?
A3: Poor chromatographic peak shape can compromise both quantification and sensitivity. The primary causes include:
-
Column Issues: The analytical column may be degraded, contaminated, or overloaded.[13]
-
Inappropriate Mobile Phase: The pH of the mobile phase may not be suitable for M-II, leading to interactions that cause peak tailing. The mobile phase composition might also be too weak or too strong, affecting peak shape.
-
Sample Overload: Injecting too much sample can lead to peak fronting.[13]
-
Injection Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak distortion can occur.
Recommended Actions:
-
Evaluate the Column: Flush the column or try a new one to see if peak shape improves.
-
Adjust Mobile Phase: Optimize the mobile phase pH and organic content. Adding a small amount of a modifier like formic acid can often improve peak shape for acidic or basic compounds.[16]
-
Reduce Injection Volume: Dilute the sample or reduce the injection volume to prevent overloading.[6]
-
Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most critical MS parameters to optimize for M-II detection?
A1: For optimal sensitivity, the following MS parameters should be carefully tuned, ideally through direct infusion of an M-II standard:[7][17]
-
Ionization Mode and Polarity: Determine whether electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is more suitable for M-II, and test both positive and negative ion modes.[18] ESI is generally preferred for polar, ionizable compounds, while APCI is better for less polar molecules.[18]
-
Precursor and Product Ions (for MS/MS): In a full scan, identify the most abundant and stable precursor ion for M-II. Then, perform a product ion scan to find the most intense and specific fragment ions for use in Multiple Reaction Monitoring (MRM).[16]
-
Collision Energy (CE): This parameter is crucial for fragmentation in MS/MS. Optimize the CE for each MRM transition to maximize the product ion signal.[16]
-
Source Parameters: Key source parameters to optimize include capillary/sprayer voltage, source temperature, and drying/nebulizer gas flows.[2][7]
Q2: How do I choose the best LC column and mobile phase for M-II?
A2: The choice of column and mobile phase depends on the physicochemical properties of M-II.
-
Column Selection: For most small molecules, a C18 reversed-phase column is a good starting point. If M-II is very polar, a HILIC or a C18 column with a polar-embedded or end-capped stationary phase might provide better retention.
-
Mobile Phase Selection: A typical mobile phase for reversed-phase chromatography consists of water and an organic solvent like acetonitrile or methanol, often with an additive.[16]
Q3: What is the importance of an internal standard in M-II quantification?
A3: An internal standard (IS) is essential for accurate and precise quantification. It is a compound that is chemically similar to the analyte (ideally a stable isotope-labeled version of M-II) and is added at a constant concentration to all samples, calibrators, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the reliability of the results.[19]
Data Presentation
Table 1: Example of Collision Energy Optimization for M-II
| MRM Transition (m/z) | Collision Energy (eV) | Peak Area Response |
| 350.2 → 185.1 | 10 | 150,000 |
| 350.2 → 185.1 | 15 | 320,000 |
| 350.2 → 185.1 | 20 | 550,000 |
| 350.2 → 185.1 | 25 | 480,000 |
| 350.2 → 185.1 | 30 | 310,000 |
Table 2: Example of Source Parameter Optimization for M-II
| Parameter | Setting 1 | Response | Setting 2 | Response | Optimal Setting |
| Source Temp. (°C) | 300 | 450,000 | 350 | 600,000 | 350 |
| Drying Gas (L/min) | 10 | 520,000 | 12 | 610,000 | 12 |
| Capillary Voltage (V) | 3500 | 580,000 | 4000 | 620,000 | 4000 |
Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
-
Prepare a Standard Solution: Make a 1 µg/mL solution of M-II in a 50:50 mixture of mobile phase A and B.
-
Set up Infusion: Infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Tune in Full Scan Mode: Acquire data in full scan mode to identify the precursor ion of M-II.
-
Optimize Source Parameters: While infusing, adjust source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal intensity of the precursor ion.
-
Optimize Fragmentation: Select the precursor ion and perform a product ion scan while varying the collision energy to identify the most intense and stable product ions.
-
Set up MRM Transitions: Create MRM methods using the optimized precursor/product ion pairs and their corresponding optimal collision energies.
Visualizations
Caption: General workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. tecan.com [tecan.com]
- 9. Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal-to-Noise Ratio : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. myadlm.org [myadlm.org]
- 12. alliancebioversityciat.org [alliancebioversityciat.org]
- 13. zefsci.com [zefsci.com]
- 14. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 17. chromacademy.com [chromacademy.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. clinicalpub.com [clinicalpub.com]
Troubleshooting low signal-to-noise ratio for Ramelteon M-II
Welcome to the technical support center for the analysis of Ramelteon and its active metabolite, M-II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic relationship between Ramelteon and the M-II metabolite?
A1: Ramelteon is extensively metabolized in the body, primarily through oxidation. The major metabolic pathway involves hydroxylation to form the M-II metabolite, which is the most abundant metabolite found in serum.[1] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1A2.
Q2: Why is the signal-to-noise ratio (S/N) for my M-II metabolite peak consistently low?
A2: A low signal-to-noise ratio for the M-II metabolite can be attributed to a variety of factors. These can range from issues with sample preparation and instrument sensitivity to the inherent chemical properties of the analyte. Common causes include inefficient extraction from the biological matrix, ion suppression from co-eluting endogenous compounds, poor ionization efficiency of the M-II metabolite under the current source conditions, or suboptimal LC-MS/MS method parameters. Instrument contamination can also lead to high background noise, which in turn lowers the S/N ratio.
Q3: What is considered a "good" versus a "low" signal-to-noise ratio for this type of bioanalytical assay?
A3: In quantitative bioanalysis, the Lower Limit of Quantification (LLOQ) is a critical parameter. For the LLOQ to be considered valid, the signal-to-noise ratio should generally be greater than or equal to 10. A signal-to-noise ratio below this threshold would be considered low and may compromise the accuracy and precision of the quantitative results.
Troubleshooting Guide for Low Signal-to-Noise Ratio of Ramelteon M-II
This guide provides a systematic approach to identifying and resolving the root cause of a low signal-to-noise ratio for the Ramelteon M-II metabolite in LC-MS/MS analysis.
Step 1: Initial Assessment & Quick Checks
-
Verify System Suitability: Before analyzing samples, always run a system suitability test with a known concentration of Ramelteon and M-II standards. This will help you determine if the issue is with the analytical system or the samples themselves.
-
Check for Obvious Issues:
-
Leaks: Visually inspect all LC connections for any signs of leakage.
-
Solvent Levels: Ensure there is an adequate supply of fresh mobile phase and wash solutions.
-
Syringe/Injector: Check for air bubbles in the syringe and injector lines.
-
Step 2: Isolate the Problem: Sample, LC, or MS?
To efficiently troubleshoot, it's important to determine which part of your workflow is contributing to the low signal.
-
Direct Infusion of M-II Standard: Prepare a standard solution of the M-II metabolite and infuse it directly into the mass spectrometer.
-
Strong, Stable Signal: If you observe a strong and stable signal, the issue is likely related to your sample preparation or liquid chromatography.
-
Weak or No Signal: If the signal is weak, unstable, or absent, the problem is likely within the mass spectrometer settings or the cleanliness of the ion source.
-
Step 3: Troubleshooting the Mass Spectrometer (MS)
If the direct infusion test points to an MS-related issue, consider the following:
-
Ion Source Contamination: The electrospray ion (ESI) source is susceptible to contamination from salts and other non-volatile components in the sample matrix. A dirty source can significantly suppress the signal.
-
Action: Follow the manufacturer's instructions to clean the ion source, including the capillary, skimmer, and octopole.
-
-
Incorrect Source Parameters: The efficiency of ionization is highly dependent on the source parameters.
-
Action: Optimize the following parameters for the M-II metabolite. Use the values in the table below as a starting point.
-
-
Suboptimal MRM Transitions: Ensure you are using the most sensitive and specific MRM transitions for the M-II metabolite.
-
Action: Verify that your method is set up with the correct precursor and product ions.
-
Step 4: Troubleshooting the Liquid Chromatography (LC)
If the direct infusion of the standard yields a good signal, the problem may lie in your chromatographic separation.
-
Poor Peak Shape: Broad, tailing, or split peaks will result in a lower peak height and thus a lower S/N ratio.
-
Causes:
-
Column Degradation: The analytical column may be old or contaminated.
-
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal.
-
Column Overload: Injecting too high a concentration of the analyte can lead to poor peak shape.
-
-
Actions:
-
Replace the analytical column with a new one of the same type.
-
Ensure the mobile phase is correctly prepared and the pH is appropriate for the M-II metabolite.
-
Try injecting a lower concentration of your sample.
-
-
-
Retention Time Shifts: Drifting retention times can indicate a problem with the LC system or column equilibration.
-
Action: Ensure the column is properly equilibrated before each injection and that the LC pump is delivering a stable flow rate.
-
Step 5: Troubleshooting Sample Preparation
If both the MS and LC seem to be functioning correctly, the issue may be with your sample preparation procedure.
-
Inefficient Extraction: The M-II metabolite may not be efficiently extracted from the plasma matrix.
-
Action: Review your protein precipitation protocol. Ensure the ratio of precipitant to plasma is correct and that the vortexing and centrifugation steps are adequate to ensure complete protein removal.
-
-
Matrix Effects: Co-eluting endogenous components from the plasma can suppress the ionization of the M-II metabolite.
-
Action:
-
Dilute the Sample: Try diluting the sample extract further to reduce the concentration of interfering matrix components.
-
Modify Chromatography: Adjust the chromatographic gradient to better separate the M-II metabolite from the interfering components.
-
Use a More Rigorous Extraction: Consider using a more advanced sample preparation technique like solid-phase extraction (SPE) to achieve a cleaner extract.
-
-
Experimental Protocols
Detailed Protein Precipitation Protocol for Ramelteon and M-II in Human Plasma
This protocol is a common and effective method for preparing plasma samples for LC-MS/MS analysis.
-
Sample Thawing: Allow frozen human plasma samples to thaw completely at room temperature.
-
Vortexing: Vortex the thawed plasma samples for 10-15 seconds to ensure homogeneity.
-
Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Addition of Precipitant: Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).
-
Vortexing for Precipitation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps to concentrate the analytes and allows for reconstitution in a mobile phase-compatible solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Methanol: 10 mM Ammonium Acetate with 0.1% Formic Acid).
-
Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for injection.
Data Presentation
Table 1: LC-MS/MS Parameters for Ramelteon and M-II Analysis
| Parameter | Ramelteon | M-II Metabolite | Internal Standard (Diazepam) |
| LC Column | Hedera ODS-2 (5 µm, 150 mm x 2.1 mm) | Hedera ODS-2 (5 µm, 150 mm x 2.1 mm) | Hedera ODS-2 (5 µm, 150 mm x 2.1 mm) |
| Mobile Phase | Methanol: 10 mM Ammonium Acetate with 0.1% Formic Acid (85:15, v/v) | Methanol: 10 mM Ammonium Acetate with 0.1% Formic Acid (85:15, v/v) | Methanol: 10 mM Ammonium Acetate with 0.1% Formic Acid (85:15, v/v) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 0.5 mL/min |
| Injection Volume | 5 µL | 5 µL | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined by user | To be determined by user | To be determined by user |
| Collision Energy | To be determined by user | To be determined by user | To be determined by user |
| LLOQ in Plasma | 0.0500 ng/mL[1][2] | 1.00 ng/mL[1][2] | N/A |
| Calibration Range | 0.0500 - 30.0 ng/mL[1][2] | 1.00 - 250 ng/mL[1][2] | N/A |
Note: Specific MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio of Ramelteon M-II.
Caption: Metabolic pathway of Ramelteon to its active M-II metabolite.
References
Minimizing matrix effects in bioanalysis of Ramelteon M-II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Ramelteon and its primary active metabolite, M-II.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of Ramelteon M-II, leading to inaccurate and unreliable results.
| Issue | Potential Cause | Recommended Solution |
| Ion Suppression/Enhancement | Co-elution of endogenous matrix components (e.g., phospholipids, salts) with Ramelteon M-II.[1] | 1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method. If currently using Protein Precipitation (PPT), consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a wider range of interferences.[1][2] 2. Chromatographic Separation: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., a column with a different stationary phase) to improve the separation of M-II from matrix components.[3] 3. Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on the ionization of the analyte.[3][4] |
| Poor Reproducibility & Precision | Inconsistent sample preparation, leading to variable matrix effects between samples.[2][5] | 1. Automate Sample Preparation: If possible, use automated liquid handling systems for sample preparation to ensure consistency. 2. Use of an Appropriate Internal Standard (IS): Employ a stable isotope-labeled (SIL) internal standard for Ramelteon M-II. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for variations.[3] 3. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for consistent matrix effects.[5] |
| Inaccurate Quantification | Significant and uncorrected matrix effects leading to a biased measurement of the analyte concentration.[2][6] | 1. Assess Matrix Effect: Quantify the extent of the matrix effect using post-extraction addition or post-column infusion experiments.[6][7][8] 2. Implement a More Effective Sample Cleanup: Techniques like Supported Liquid Extraction (SLE) can offer high analyte recovery with significant removal of matrix components.[9] 3. Method of Standard Addition: For individual samples with suspected high and variable matrix effects, the standard addition method can be used for accurate quantification, although it is more labor-intensive.[3][6] |
| Low Analyte Recovery | Inefficient extraction of Ramelteon M-II from the biological matrix during sample preparation. | 1. Optimize Extraction Solvent: In LLE, test different organic solvents or solvent mixtures to find the optimal one for M-II extraction. Adjusting the pH of the sample can also improve extraction efficiency.[10] 2. Optimize SPE Protocol: For SPE, experiment with different sorbents, wash solutions, and elution solvents to maximize the recovery of M-II while minimizing the co-extraction of interfering substances.[10][11] |
Frequently Asked Questions (FAQs)
1. What is the matrix effect and why is it a concern in the bioanalysis of Ramelteon M-II?
The matrix effect is the alteration of the ionization efficiency of an analyte, such as Ramelteon M-II, by the presence of co-eluting endogenous components in the biological sample.[1][6] These components, which can include phospholipids, salts, and proteins, can either suppress or enhance the analyte's signal during mass spectrometric detection, leading to inaccurate and unreliable quantification.[1][2]
2. Which sample preparation technique is best for minimizing matrix effects for Ramelteon M-II?
The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While Protein Precipitation (PPT) is a simple and fast method, it is often associated with significant matrix effects due to minimal sample cleanup.[2][9] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering components.[12] SPE, in particular, can be highly selective and provide cleaner extracts.[11] For Ramelteon and M-II, a published LC-MS/MS method successfully utilized protein precipitation.[13] However, if matrix effects are still observed, transitioning to LLE or SPE is recommended.
3. How can I assess the magnitude of the matrix effect in my assay?
The matrix effect can be quantitatively assessed using the post-extraction addition method.[6][7] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. The ratio of these two peak areas indicates the extent of ion suppression or enhancement.[6] A qualitative assessment can be performed using the post-column infusion technique, which helps identify the regions in the chromatogram where matrix effects are most prominent.[4][7]
4. What role does an internal standard (IS) play in mitigating matrix effects?
An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls.[14] An ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterium-labeled Ramelteon M-II). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect. By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and precise results.[3]
5. Can chromatographic conditions be modified to reduce matrix effects?
Yes, optimizing chromatographic separation is a powerful strategy. By adjusting the mobile phase composition, gradient elution profile, or using a column with higher resolving power, it's often possible to separate Ramelteon M-II from the co-eluting matrix components that cause ion suppression or enhancement.[3]
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a rapid method for sample cleanup, suitable for high-throughput analysis. A published method for Ramelteon and M-II in human plasma utilized this technique.[13]
-
To 200 µL of plasma sample, add an appropriate amount of internal standard solution.
-
Add 600 µL of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[10]
-
To a known volume of plasma (e.g., 500 µL), add the internal standard.
-
Add a buffering agent to adjust the pH of the sample, which can optimize the partitioning of Ramelteon M-II.
-
Add an appropriate volume (e.g., 2 mL) of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex or shake the mixture vigorously for 5-10 minutes to facilitate the extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers selective extraction and can significantly reduce matrix effects by using a solid sorbent to retain the analyte while matrix components are washed away.[11]
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Flush the cartridge with a solution similar in composition to the sample matrix (e.g., water or a buffer) to prepare the sorbent for sample loading.[10]
-
Loading: Load the pre-treated plasma sample (to which the IS has been added) onto the cartridge.
-
Washing: Pass a specific wash solution through the cartridge to remove weakly bound interfering compounds while retaining Ramelteon M-II.
-
Elution: Elute Ramelteon M-II from the sorbent using a strong elution solvent.
-
The collected eluate can then be evaporated and reconstituted before analysis.
Visualizations
Caption: Workflow for Bioanalysis of Ramelteon M-II.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. ijstr.org [ijstr.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Ramelteon and M-II In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ramelteon and its major active metabolite, M-II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in Ramelteon and M-II plasma concentrations?
A1: High inter-subject variability is inherent to Ramelteon's pharmacokinetic profile due to its extensive first-pass metabolism.[1][2] Key sources of variability include:
-
Metabolism: Ramelteon is primarily metabolized by the cytochrome P450 enzyme CYP1A2 to form its active metabolite, M-II.[3][4] CYP2C and CYP3A4 are also involved to a lesser extent.[5] The activity of these enzymes can vary significantly between individuals.
-
Genetic Polymorphisms: Variations in the genes encoding for CYP1A2 can lead to differences in metabolic activity, affecting the rate of Ramelteon's conversion to M-II.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP1A2, CYP2C9, or CYP3A4 can significantly alter the plasma concentrations of Ramelteon and M-II.[3] For instance, strong CYP1A2 inhibitors like fluvoxamine can dramatically increase Ramelteon exposure.[6]
-
Dietary Factors: Certain foods and lifestyle habits can influence CYP1A2 activity. For example, smoking is a known inducer of CYP1A2 and may decrease Ramelteon levels.[7]
-
Food Effects: Administering Ramelteon with a high-fat meal can delay its absorption, decrease its maximum concentration (Cmax), and increase the total exposure (AUC).[1]
-
Special Populations: Factors such as age and hepatic impairment can alter the pharmacokinetics of Ramelteon and M-II.[8]
Q2: How does the pharmacokinetic profile of M-II differ from Ramelteon?
A2: M-II is the major active metabolite of Ramelteon and exhibits a distinct pharmacokinetic profile. Systemic exposure to M-II is approximately 20- to 100-fold higher than that of the parent drug.[1][3][4] M-II also has a longer elimination half-life (2-5 hours) compared to Ramelteon (1-2.6 hours).[5] However, M-II has a lower affinity for the MT1 and MT2 receptors than Ramelteon.[4]
Q3: Why is M-II an important consideration in my in vivo studies?
A3: Despite its lower receptor affinity, the substantially higher systemic exposure and longer half-life of M-II suggest that it likely contributes to the overall pharmacological effects of Ramelteon.[3] Therefore, it is crucial to measure the concentrations of both Ramelteon and M-II to get a complete picture of the drug's activity in vivo.
Q4: What is the mechanism of action of Ramelteon and M-II?
A4: Ramelteon and M-II are selective agonists for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus of the brain.[3][4] Agonism at these receptors is thought to promote sleep and regulate circadian rhythms. Ramelteon has a higher affinity for the MT1 receptor than the MT2 receptor.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of Ramelteon and M-II in Humans
| Parameter | Ramelteon | M-II |
| Time to Peak (Tmax) | 0.5 - 1.5 hours | ~1.1 hours |
| Elimination Half-life (t1/2) | 1 - 2.6 hours | 2 - 5 hours |
| Protein Binding | ~82% | ~70% |
| Systemic Exposure vs. Parent | N/A | 20- to 100-fold higher |
Data compiled from multiple sources.[5][9][10]
Table 2: Factors Influencing Ramelteon and M-II Variability
| Factor | Effect on Ramelteon/M-II Levels | Primary Mechanism |
| CYP1A2 Inhibitors (e.g., fluvoxamine) | Significantly Increased | Inhibition of Ramelteon metabolism |
| CYP3A4 Inhibitors (e.g., ketoconazole) | Increased | Inhibition of M-II metabolism |
| CYP Enzyme Inducers (e.g., rifampin) | Significantly Decreased | Induction of Ramelteon and M-II metabolism |
| High-Fat Meal | Delayed Tmax, Decreased Cmax, Increased AUC | Altered absorption |
| Hepatic Impairment | Significantly Increased | Reduced metabolic clearance |
| Smoking | Potentially Decreased | Induction of CYP1A2 |
Data compiled from multiple sources.[1][3][7]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between subjects in the same treatment group.
-
Question: Have you controlled for genetic differences in your animal population?
-
Answer: If using outbred rodent stocks, consider switching to an inbred strain to reduce genetic variability in drug-metabolizing enzymes.
-
-
Question: Is there a possibility of drug-drug interactions?
-
Answer: Review all compounds administered to the animals, including any anesthetics or analgesics, for potential interactions with CYP1A2, CYP2C, or CYP3A4.
-
-
Question: Was the dosing procedure consistent across all animals?
-
Answer: Inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure all technicians are thoroughly trained in the procedure.
-
-
Question: Were the animals fasted appropriately before dosing?
-
Answer: The presence of food in the stomach can alter the absorption of Ramelteon. Ensure a consistent fasting period for all animals before oral administration.
-
Issue 2: Inconsistent or unexpected M-II to Ramelteon ratios.
-
Question: Is your bioanalytical method validated for both analytes?
-
Answer: Ensure your LC-MS/MS method has been properly validated for the simultaneous quantification of Ramelteon and M-II, including assessment of matrix effects for both compounds.
-
-
Question: Are you considering the different half-lives of Ramelteon and M-II in your sampling schedule?
-
Answer: Due to its longer half-life, M-II will be present in the plasma for a longer duration than Ramelteon. Your blood sampling time points should be designed to capture the full pharmacokinetic profile of both compounds.
-
-
Question: Could there be an issue with sample stability?
-
Answer: Evaluate the stability of both Ramelteon and M-II in your biological matrix under the storage conditions used.
-
Issue 3: Lower than expected plasma concentrations for both Ramelteon and M-II.
-
Question: Was the dosing solution prepared correctly?
-
Answer: Verify the concentration and stability of Ramelteon in the dosing vehicle. Ensure the compound is fully solubilized or homogeneously suspended.
-
-
Question: Was the oral gavage successful?
-
Answer: Improper gavage technique can result in the dose being delivered to the esophagus or trachea instead of the stomach. Observe animals for any signs of distress after dosing.
-
-
Question: Are you using a CYP1A2-inducing animal strain or have the animals been exposed to inducers?
-
Answer: Some rodent strains have higher baseline CYP1A2 activity. Environmental factors, such as bedding material, can also contain CYP inducers.
-
Experimental Protocols
Protocol 1: Rodent Pharmacokinetic Study of Orally Administered Ramelteon
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), acclimatized for at least one week.
-
Housing: Individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (approximately 12 hours) prior to dosing, with free access to water.
-
Dose Preparation: Prepare a suspension of Ramelteon in a vehicle of 0.5% methylcellulose in sterile water. The concentration should be calculated based on the desired dose and a dosing volume of 10 mL/kg.
-
Dosing: Administer the Ramelteon suspension via oral gavage using a ball-tipped gavage needle appropriate for the size of the rat.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Analyze plasma samples for Ramelteon and M-II concentrations using a validated LC-MS/MS method.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
-
Thaw Samples: Thaw plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex: Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Mandatory Visualizations
Caption: Ramelteon and M-II signaling pathway.
Caption: In vivo pharmacokinetic experimental workflow.
Caption: Logical workflow for troubleshooting variability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
Ramelteon M-II drug interaction studies with CYP inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug interactions between Ramelteon, its active metabolite M-II, and cytochrome P450 (CYP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Which CYP enzymes are primarily responsible for the metabolism of Ramelteon and its major active metabolite, M-II?
Ramelteon is primarily metabolized by the cytochrome P450 enzyme CYP1A2, with minor contributions from the CYP2C subfamily and CYP3A4.[1][2] Its major active metabolite, M-II, is further metabolized mainly by CYP3A4.[1]
Q2: What is the clinical significance of the M-II metabolite?
The M-II metabolite is the primary active metabolite of Ramelteon and is present in systemic circulation at concentrations 20 to 100 times higher than the parent drug.[3] Although its affinity for the melatonin receptors (MT1 and MT2) is lower than that of Ramelteon, its significantly higher exposure suggests it may contribute considerably to the overall clinical effect.[3]
Q3: Which CYP inhibitors have been shown to have the most significant impact on Ramelteon pharmacokinetics?
The most significant drug-drug interaction observed is with strong inhibitors of CYP1A2, such as fluvoxamine.[2][4] Strong inhibitors of CYP3A4 (e.g., ketoconazole) and CYP2C9 (e.g., fluconazole) also increase Ramelteon exposure, but to a lesser extent.[5][6]
Q4: Are there any CYP inducers that significantly affect Ramelteon exposure?
Yes, strong CYP inducers like rifampin can significantly decrease the systemic exposure of both Ramelteon and its M-II metabolite by approximately 80%. This may lead to a reduction in the efficacy of Ramelteon.
Q5: My in vitro results with a CYP1A2 inhibitor are not correlating with the expected in vivo drug interaction. What could be the reason?
Discrepancies between in vitro and in vivo results can arise from several factors. For instance, in the case of the potent CYP1A2 inhibitor fluvoxamine, the observed 128-fold increase in Ramelteon's AUC in vivo was underestimated by in vitro predictions (11.4-fold).[4] This suggests that fluvoxamine may simultaneously inhibit multiple metabolic pathways of Ramelteon, a phenomenon that might not be fully captured in a simplified in vitro system.[4] It is also crucial to ensure that the experimental conditions of your in vitro assay, such as protein concentration and incubation times, are optimized to accurately reflect physiological conditions.
Troubleshooting Guides
Issue: Unexpectedly High Variability in Ramelteon and M-II Levels in In Vitro Assays
Possible Cause 1: Inconsistent Microsomal Activity
-
Solution: Ensure that the pooled human liver microsomes (HLM) are from a reputable supplier and have been stored correctly at -80°C. Thaw the microsomes on ice immediately before use and avoid repeated freeze-thaw cycles. It is advisable to pre-screen HLM batches for consistent CYP1A2, CYP2C9, and CYP3A4 activity using probe substrates.
Possible Cause 2: Substrate or Inhibitor Concentration Issues
-
Solution: Verify the concentrations of Ramelteon and the CYP inhibitor stock solutions. Use a calibrated analytical method, such as LC-MS/MS, to confirm the concentrations. Ensure that the final concentration of the organic solvent (e.g., DMSO, methanol) in the incubation mixture is low (typically <1%) to prevent inhibition of CYP enzyme activity.
Possible Cause 3: Inadequate Incubation Conditions
-
Solution: Optimize incubation times to ensure linear metabolite formation. A typical incubation time for metabolic stability assays is up to 60 minutes, with multiple sampling points. Ensure the incubation is performed at 37°C in a shaking water bath to maintain a homogenous mixture. The reaction should be initiated by the addition of the NADPH regenerating system.
Issue: Difficulty in Quantifying M-II Metabolite
Possible Cause 1: Low Formation Rate in the In Vitro System
-
Solution: Since M-II is a primary metabolite, its formation should be readily detectable. If levels are low, consider increasing the Ramelteon concentration or the microsomal protein concentration. However, be mindful that high substrate concentrations can lead to substrate inhibition.
Possible Cause 2: Analytical Method Sensitivity
-
Solution: Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of Ramelteon and M-II. Use a stable isotope-labeled internal standard for both analytes to correct for matrix effects and variability in extraction. Protein precipitation is a common method for sample preparation from plasma or microsomal incubations.[7]
Data Presentation
Table 1: Effect of CYP Inhibitors on the Pharmacokinetics of Ramelteon
| CYP Inhibitor | CYP Enzyme Inhibited | Ramelteon Dose | Inhibitor Dose and Duration | Change in Ramelteon AUC | Change in Ramelteon Cmax | Reference |
| Fluvoxamine | Strong CYP1A2 | 16 mg single dose | 100 mg twice daily for 3 days | ~190-fold increase | ~70-fold increase | [6] |
| Ketoconazole | Strong CYP3A4 | 16 mg single dose | 200 mg twice daily for 4 days | ~84% increase | ~36% increase | [5] |
| Fluconazole | Strong CYP2C9 | 16 mg single dose | Co-administered | ~150% increase | ~150% increase | [5] |
Table 2: Effect of CYP Inhibitors on the Pharmacokinetics of M-II Metabolite
| CYP Inhibitor | CYP Enzyme Inhibited | Ramelteon Dose | Inhibitor Dose and Duration | Change in M-II AUC | Change in M-II Cmax | Reference |
| Ketoconazole | Strong CYP3A4 | 16 mg single dose | 200 mg twice daily for 4 days | Similar increases to Ramelteon | Similar increases to Ramelteon | [5] |
| Fluconazole | Strong CYP2C9 | 16 mg single dose | Co-administered | Similar increases to Ramelteon | Similar increases to Ramelteon | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP Inhibition on Ramelteon Metabolism using Human Liver Microsomes
1. Objective: To determine the inhibitory potential of a test compound on the metabolism of Ramelteon to its M-II metabolite in human liver microsomes.
2. Materials:
-
Ramelteon
-
Test compound (CYP inhibitor)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., diazepam)
-
96-well plates
-
Incubator/shaker
3. Procedure:
-
Prepare stock solutions of Ramelteon and the test compound in a suitable solvent (e.g., DMSO, methanol).
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Pooled human liver microsomes (final concentration typically 0.2-1.0 mg/mL)
-
Test compound at various concentrations (to generate an IC50 curve) or a single concentration for screening. Include a vehicle control (no inhibitor).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add Ramelteon (at a concentration near its Km, if known, or a standard concentration such as 1 µM) to each well.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant for analysis.
4. Analysis:
-
Analyze the formation of the M-II metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of M-II formation at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Clinical Drug Interaction Study (Example: Ramelteon and a CYP Inhibitor)
1. Objective: To evaluate the effect of a CYP inhibitor on the pharmacokinetics of Ramelteon and its M-II metabolite in healthy human subjects.
2. Study Design:
-
A randomized, open-label, two-period, crossover study design is commonly used.
-
Period 1: Subjects receive a single oral dose of Ramelteon (e.g., 8 mg or 16 mg).
-
Washout Period: A sufficient time to ensure complete elimination of Ramelteon and its metabolites.
-
Period 2: Subjects are pre-treated with the CYP inhibitor for a specified duration (e.g., fluvoxamine 100 mg twice daily for 3 days) before receiving a single oral dose of Ramelteon along with the inhibitor.
3. Subjects:
-
Healthy, non-smoking male and female volunteers.
-
Subjects should be genotyped for the relevant CYP enzymes if applicable.
4. Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points before and after Ramelteon administration in each period (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of Ramelteon and M-II are determined using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated for Ramelteon and M-II in each period:
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach Cmax (Tmax).
-
-
The geometric mean ratios and 90% confidence intervals for AUC and Cmax are calculated to compare the pharmacokinetic parameters between the two periods (Ramelteon alone vs. Ramelteon with the inhibitor).
Visualizations
Caption: Metabolic pathway of Ramelteon.
Caption: Experimental workflow for DDI studies.
References
- 1. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preventing degradation of Ramelteon M-II during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ramelteon's active metabolite, M-II, during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of Ramelteon M-II during sample preparation?
Based on the chemical structure of Ramelteon and its M-II metabolite, which contains an amide group and a hydroxyl group, the primary factors of concern for degradation during sample preparation are:
-
pH Extremes: Both acidic and alkaline conditions can potentially lead to the hydrolysis of the amide bond.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure: Similar to the parent compound, melatonin, Ramelteon M-II may be susceptible to photodegradation.
-
Oxidative Stress: The presence of oxidizing agents could potentially lead to the degradation of the molecule.
While specific degradation pathways for Ramelteon M-II are not extensively published, understanding these general principles is crucial for maintaining sample integrity.
Q2: What are the recommended storage conditions for plasma samples containing Ramelteon M-II prior to analysis?
To ensure the stability of Ramelteon M-II in biological matrices such as plasma, it is recommended to adhere to the following storage conditions based on a validated LC-MS/MS bioanalytical method:
| Storage Condition | Duration | Stability |
| Room Temperature | Up to 24 hours | Stable |
| -20°C | Up to 181 days | Stable |
| -80°C | Up to 181 days | Stable |
It is crucial to minimize the time samples are kept at room temperature before processing and long-term storage.
Q3: How many freeze-thaw cycles can plasma samples containing Ramelteon M-II undergo without significant degradation?
According to a validated bioanalytical method, Ramelteon M-II in plasma is stable for at least five freeze-thaw cycles . To avoid potential degradation, it is advisable to aliquot samples into smaller volumes if multiple analyses are anticipated.
Troubleshooting Guide
Issue: Inconsistent or lower than expected concentrations of Ramelteon M-II in processed samples.
This issue can arise from degradation during the sample preparation workflow. The following troubleshooting steps and preventative measures can help ensure the stability and accurate quantification of Ramelteon M-II.
Potential Cause 1: pH-induced Degradation
Although specific data on the pH stability of Ramelteon M-II is limited, related compounds like melatonin show pH-dependent stability. It is prudent to assume that extreme pH values could lead to the hydrolysis of the amide linkage in Ramelteon M-II.
Recommendations:
-
Maintain Neutral pH: Whenever possible, maintain the sample and extraction solvents at a neutral pH (around 6-8).
-
Avoid Strong Acids/Bases: If pH adjustment is necessary, use the mildest possible acidic or basic conditions and minimize the exposure time.
-
Buffer Samples: Consider using a buffered solution for sample dilution or reconstitution to maintain a stable pH environment.
Potential Cause 2: Temperature-related Degradation
Elevated temperatures can increase the rate of chemical reactions, leading to the degradation of analytes.
Recommendations:
-
Work on Ice: Perform all sample preparation steps, including thawing, pipetting, and extraction, on an ice bath to keep the samples cool.
-
Controlled Thawing: Thaw frozen samples at a controlled low temperature (e.g., in a refrigerator or on ice) rather than at room temperature or in a warm water bath.
-
Minimize Time at Room Temperature: Process samples as quickly as possible to reduce their exposure to ambient temperatures.
Potential Cause 3: Photodegradation
Exposure to light, particularly UV light, can be a source of degradation for light-sensitive compounds. While the photosensitivity of Ramelteon M-II is not explicitly documented, the parent drug, Ramelteon, and the related compound, melatonin, are known to be light-sensitive.
Recommendations:
-
Use Amber Vials: Store and process samples in amber or opaque containers to protect them from light.
-
Minimize Light Exposure: Work in a dimly lit area or under yellow light, and avoid direct exposure to sunlight or fluorescent lighting.
-
Autosampler Protection: If using an autosampler for an extended period, ensure it has a cover to protect the samples from light.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Ramelteon and Ramelteon M-II in human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., a deuterated analog of Ramelteon M-II)
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Pipettes and tips
-
Amber collection vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 25 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean, amber vial for LC-MS/MS analysis.
Protocol 2: Stock and Working Solution Preparation
Stock Solution Preparation:
-
Prepare a stock solution of Ramelteon M-II in a suitable organic solvent such as methanol or DMSO.
-
Store the stock solution in an amber vial at -20°C or -80°C for long-term stability. A stock solution of Ramelteon M-II in DMSO has been shown to be stable for up to 6 months at -80°C and 1 month at -20°C[1].
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with an appropriate solvent (e.g., methanol/water mixture).
-
Prepare working solutions fresh daily or prove their stability under the intended storage conditions.
Visualizations
Caption: Workflow for plasma sample preparation to minimize M-II degradation.
Caption: Key strategies to prevent Ramelteon M-II degradation.
References
Technical Support Center: Ramelteon M-II Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity issues with Ramelteon's major active metabolite, M-II, in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is Ramelteon and its major metabolite, M-II?
Ramelteon is a melatonin receptor agonist used to treat insomnia.[1][2] It is extensively metabolized in the body, with the major active metabolite being M-II.[3][4] M-II is formed through hydroxylation of the propionamide side chain of Ramelteon.[4]
Q2: Why is M-II a potential cross-reactant in a Ramelteon immunoassay?
M-II is structurally very similar to Ramelteon, differing by only a single hydroxyl group.[4] In immunoassays, antibodies designed to bind to a specific molecule (the analyte, in this case, Ramelteon) may also bind to structurally related molecules, a phenomenon known as cross-reactivity.[5][6][7] Given the high structural similarity and the fact that M-II circulates at concentrations 20- to 100-fold higher than the parent drug, there is a significant potential for M-II to cross-react with antibodies raised against Ramelteon.[8][9]
Q3: What are the consequences of M-II cross-reactivity in my Ramelteon immunoassay?
Cross-reactivity with M-II can lead to inaccurate quantification of Ramelteon.[10] Specifically, it can cause an overestimation of Ramelteon concentrations in samples, leading to erroneous pharmacokinetic and pharmacodynamic data.[7] This can have significant implications in both preclinical and clinical studies.
Q4: How can I determine if my immunoassay is cross-reacting with M-II?
The most direct way to assess cross-reactivity is to perform a cross-reactivity study. This involves testing the response of the immunoassay to M-II at various concentrations and comparing it to the response of the Ramelteon standard. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: Are there analytical methods that can avoid this cross-reactivity issue?
Yes, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly specific and can distinguish between Ramelteon and M-II, providing accurate quantification of both compounds simultaneously.[11][12] Studies have shown that immunoassays for other small molecules like melatonin can show significant bias when compared to LC-MS/MS, highlighting the superior specificity of mass spectrometry-based methods.[13][14][15]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ramelteon and M-II in Humans
| Parameter | Ramelteon | M-II |
| Peak Plasma Concentration (Cmax) | 4.50 ± 4.64 ng/mL | 136 ± 36 ng/mL |
| Time to Peak Concentration (Tmax) | 0.8 ± 0.4 h | 1.1 ± 0.5 h |
| Elimination Half-life (t1/2) | 1.0 ± 0.9 h | 2.1 ± 0.4 h |
| Systemic Exposure vs. Parent Drug | - | 20- to 100-fold higher |
Data from a clinical pharmacokinetic study in healthy volunteers after a single oral administration of Ramelteon.[11]
Table 2: In Vitro Receptor Binding Affinity of Ramelteon and M-II
| Compound | MT1 Receptor IC50 (pM) | MT2 Receptor IC50 (pM) |
| Ramelteon | 21.2 | 53.4 |
| M-II | 208 | 1470 |
This table shows the binding affinity to melatonin receptors, not to immunoassay antibodies. However, it demonstrates that M-II retains biological activity and interacts with protein binding sites, albeit with lower affinity than Ramelteon in this specific context.[3][16]
Troubleshooting Guide: M-II Cross-Reactivity
Issue: Higher than expected Ramelteon concentrations in study samples.
This could be a primary indication of cross-reactivity with the M-II metabolite. Follow these steps to troubleshoot:
Caption: Troubleshooting workflow for suspected M-II cross-reactivity.
Experimental Protocols
Protocol: Determining Percent Cross-Reactivity of M-II in a Competitive ELISA for Ramelteon
This protocol outlines the procedure to quantify the extent of M-II cross-reactivity in a competitive enzyme-linked immunosorbent assay (ELISA) designed for Ramelteon.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-Ramelteon antibody).
-
Ramelteon standard solution.
-
Ramelteon M-II metabolite solution.
-
Enzyme-conjugated Ramelteon (e.g., Ramelteon-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Prepare Standard Curves:
-
Prepare serial dilutions of the Ramelteon standard in assay buffer to create a standard curve (e.g., from 0.1 ng/mL to 100 ng/mL).
-
Prepare serial dilutions of the M-II metabolite in assay buffer across a broad concentration range (e.g., from 1 ng/mL to 1000 ng/mL).
-
-
Competitive Reaction:
-
Add 50 µL of each Ramelteon standard and M-II dilution to the appropriate wells of the coated microtiter plate.
-
Add 50 µL of the enzyme-conjugated Ramelteon to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding between the free analyte (Ramelteon or M-II) and the enzyme-conjugated Ramelteon for the antibody binding sites.
-
-
Washing:
-
Discard the contents of the wells.
-
Wash the plate 3-5 times with 200 µL of wash buffer per well.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the Ramelteon standard and the M-II metabolite.
-
Determine the concentration of Ramelteon and M-II that cause a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Ramelteon / IC50 of M-II) x 100
-
Caption: Experimental workflow for determining M-II cross-reactivity.
Signaling Pathways and Logical Relationships
Metabolic Pathway of Ramelteon to M-II
Caption: Simplified metabolic pathway of Ramelteon to its major metabolite M-II.
References
- 1. turkjps.org [turkjps.org]
- 2. An In-depth Analysis of Ramelteon's R&D Progress [synapse.patsnap.com]
- 3. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. biocompare.com [biocompare.com]
- 11. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays [annlabmed.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Binding Kinetics of Ramelteon and its Active Metabolite M-II
This guide provides a detailed comparison of the binding kinetics of the insomnia therapeutic, Ramelteon, and its principal active metabolite, M-II, at the human melatonin receptors MT1 and MT2. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.
Introduction
Ramelteon is a selective agonist for the MT1 and MT2 melatonin receptors, which are key regulators of the sleep-wake cycle.[1] Following administration, Ramelteon is metabolized into several compounds, with M-II being the major active metabolite.[2] Although M-II is present in systemic circulation at concentrations 20 to 100 times higher than the parent drug, its contribution to the overall clinical effect is influenced by its own receptor binding and activation profile.[3] Understanding the comparative binding kinetics of Ramelteon and M-II is therefore crucial for a complete picture of the drug's mechanism of action.
Data Presentation: Binding Affinity and Functional Potency
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of Ramelteon and M-II for the human MT1 and MT2 receptors. The data are compiled from studies using Chinese hamster ovary (CHO) cells expressing the recombinant human receptors.
| Compound | Receptor | Binding Affinity (Ki, pM) | Functional Potency (IC50, pM) |
| Ramelteon | MT1 | 14.0 - 15.0[2][4] | 21.2[2] |
| MT2 | 112[4] | 53.4[2] | |
| M-II | MT1 | 114[5] | 208[5] |
| MT2 | 566[5] | 1,470[5] |
Key Observations:
-
Ramelteon demonstrates a significantly higher binding affinity for both MT1 and MT2 receptors compared to its metabolite, M-II.[3][5]
-
Specifically, M-II's affinity for the MT1 receptor is approximately 10-fold lower than Ramelteon's, and its affinity for the MT2 receptor is about 5-fold lower.[6]
-
This trend is mirrored in the functional potency, where Ramelteon is 17-fold more potent at MT1 and 28-fold more potent at MT2 than M-II in inhibiting forskolin-stimulated cAMP production.[6]
Experimental Protocols
The data presented above were primarily generated using two key experimental methodologies: competitive radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of cAMP production for potency (IC50).
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radioactively labeled ligand that has a known high affinity for the receptor.
Protocol:
-
Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing either human MT1 or MT2 receptors are cultured and harvested. The cells are then homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes, which contain the receptors.[5][7]
-
Competitive Binding Incubation: The prepared cell membranes are incubated in a solution containing a constant concentration of a radioligand (commonly 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled test compound (Ramelteon or M-II).[5][8]
-
Separation and Quantification: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[5][7]
-
Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. The data are then used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
Functional cAMP Inhibition Assay
This assay measures the ability of an agonist, like Ramelteon or M-II, to activate the Gi-coupled MT1 and MT2 receptors, which leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: CHO cells expressing either human MT1 or MT2 receptors are cultured in appropriate media.
-
Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.[2]
-
Agonist Treatment: Concurrently or subsequently, the cells are treated with varying concentrations of the test compound (Ramelteon or M-II).[2]
-
cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay or a reporter gene assay (e.g., GloSensor™ cAMP Assay).[4]
-
Data Analysis: The results are used to plot a dose-response curve, showing the inhibition of forskolin-stimulated cAMP production as a function of the test compound's concentration. The IC50 value, representing the concentration that causes 50% of the maximal inhibition, is then determined from this curve.[2]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the binding assay and the signaling pathway of the MT1/MT2 receptors.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Signaling pathway of MT1 and MT2 receptor activation.
References
- 1. Disposition kinetics and tolerance of escalating single doses of ramelteon, a high-affinity MT1 and MT2 melatonin receptor agonist indicated for treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. elifesciences.org [elifesciences.org]
A Head-to-Head In Vivo Comparison: Ramelteon's Active Metabolite M-II vs. Melatonin
A deep dive into the preclinical data reveals a nuanced picture of the in vivo activity of Ramelteon's primary active metabolite, M-II, compared to the endogenous sleep hormone, melatonin. While both compounds target the same receptors, their pharmacological profiles exhibit key differences in affinity, potency, and downstream effects on sleep architecture. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison.
Executive Summary
Ramelteon, a selective MT1 and MT2 melatonin receptor agonist, undergoes extensive first-pass metabolism, resulting in the formation of its major active metabolite, M-II. In vivo studies demonstrate that M-II, while exhibiting a lower binding affinity for melatonin receptors compared to melatonin, contributes significantly to the hypnotic effects of its parent drug, ramelteon. This is largely attributed to its longer half-life and substantially greater systemic exposure. Preclinical evidence from studies in felines indicates that while melatonin has a modest and shorter-lasting effect on sleep, ramelteon, through the combined action with its metabolite M-II, produces a more potent and sustained promotion of sleep.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vivo and in vitro properties of Ramelteon's active metabolite M-II and melatonin.
Table 1: Melatonin Receptor Binding Affinity (Ki)
| Compound | MT1 Receptor (pM) | MT2 Receptor (pM) | Source(s) |
| M-II | 114 | 566 | [1] |
| Melatonin | ~45.6 | ~377.3 | [1] |
| Ramelteon | 14 | 112 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Potency (IC50)
| Compound | MT1 Receptor (pM) | MT2 Receptor (pM) | Source(s) |
| M-II | 208 | 1,470 | [1] |
| Melatonin | ~48.4 | ~918.8 | [1] |
| Ramelteon | 21.2 | 53.4 | [1] |
Note: IC50 values represent the concentration required to inhibit 50% of the forskolin-stimulated cAMP accumulation in cells expressing the respective receptors. Lower values indicate higher potency.
Table 3: In Vivo Effects on Sleep Parameters in Cats
| Treatment | Dose (mg/kg, p.o.) | Effect on Wakefulness | Effect on Slow-Wave Sleep (SWS) | Effect on REM Sleep | Duration of Action | Source(s) |
| Ramelteon | 0.001, 0.01, 0.1 | Significantly decreased | Significantly increased | Increased at 0.1 mg/kg | Up to 6 hours | [2][3] |
| Melatonin | 0.01 - 1.0 | Weaker effect on wakefulness | Significantly increased | No significant effect | Up to 2 hours | [2][3] |
Experimental Protocols
In Vivo Sleep Study in Freely Moving Cats
The primary in vivo data comparing the effects of ramelteon (and by extension, the contribution of its metabolite M-II) and melatonin on sleep architecture were generated using a feline model.
1. Animal Subjects and Surgical Preparation:
-
Adult male cats were used in the studies.
-
Animals were surgically implanted with electrodes for electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) recordings to monitor sleep stages.
2. Experimental Design:
-
A crossover design was employed where each cat received the vehicle, ramelteon, or melatonin on different days.[3]
-
The compounds were suspended in a 0.5% (w/v) methylcellulose solution and administered orally.[2][3]
3. Data Acquisition and Analysis:
-
Following drug administration, EEG, EOG, and EMG data were recorded for several hours.[2]
-
The recordings were visually scored to classify different sleep-wake stages: wakefulness, slow-wave sleep (SWS), and rapid eye movement (REM) sleep.
-
The percentage of time spent in each stage was calculated for specific time blocks post-administration to determine the time course of the drug's effects.[2]
Melatonin Receptor Binding Assay
The binding affinities of M-II and melatonin for the MT1 and MT2 receptors were determined using a competitive radioligand binding assay.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 melatonin receptor were used.
-
Cell membranes were harvested and prepared for the binding assay.
2. Binding Assay Protocol:
-
The cell membranes were incubated with a fixed concentration of a radiolabeled melatonin analog (e.g., 2-[¹²⁵I]-iodomelatonin).
-
Increasing concentrations of the unlabeled competitor compounds (M-II or melatonin) were added to displace the radioligand.
-
The amount of bound radioactivity was measured, and the data were used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor ligand.
Mandatory Visualizations
Caption: Signaling pathway of M-II and Melatonin via MT1/MT2 receptors.
Caption: Experimental workflow for in vivo sleep studies in cats.
References
- 1. Development of a high-throughput bioassay to screen melatonin receptor agonists using human melatonin receptor expressing CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The sleep-promoting action of ramelteon (TAK-375) in freely moving cats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ramelteon's M-II Metabolite and Zolpidem in Preclinical Sleep Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of M-II, the major active metabolite of Ramelteon, and zolpidem, a widely prescribed hypnotic agent. This analysis is based on available experimental data from preclinical sleep models, offering insights into their distinct mechanisms of action and effects on sleep architecture.
Executive Summary
Ramelteon, acting through its primary active metabolite M-II, and zolpidem represent two distinct pharmacological approaches to promoting sleep. M-II is a selective agonist of melatonin receptors (MT1 and MT2), mimicking the sleep-regulating effects of endogenous melatonin.[1][2][3] In contrast, zolpidem is a non-benzodiazepine hypnotic that enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by selectively binding to the BZ1 receptor subtype of the GABA-A receptor complex.[4][5][6] While direct comparative preclinical studies between M-II and zolpidem are limited, this guide synthesizes available data to draw informative comparisons regarding their efficacy in animal models.
Quantitative Data on Efficacy
The following table summarizes key quantitative data from preclinical studies evaluating the effects of M-II and zolpidem on various sleep parameters. It is important to note that the data for M-II is derived from studies in cats, while the zolpidem data is from studies in rats. This difference in animal models should be considered when interpreting the results.
| Parameter | M-II (in cats) | Zolpidem (in rats) | Vehicle/Control |
| Receptor Binding Affinity | |||
| MT1 Receptor (Kᵢ, pmol/l) | 114[1][7] | Not Applicable | Not Applicable |
| MT2 Receptor (Kᵢ, pmol/l) | 566[1][7] | Not Applicable | Not Applicable |
| GABA-A (BZ1) Receptor | Not Applicable | High Affinity[5][6] | Not Applicable |
| Functional Potency | |||
| MT1 Receptor (IC₅₀, pmol/l) | 208[1][7][8] | Not Applicable | Not Applicable |
| MT2 Receptor (IC₅₀, pmol/l) | 1,470[1][7][8] | Not Applicable | Not Applicable |
| Sleep Parameters | |||
| Latency to NREM Sleep | Data not available | ↓ 9.7 ± 1.5 min[9] | 46.6 ± 5.9 min[9] |
| NREM Sleep Duration (first hour post-injection) | ↑ Significantly Increased[1][8] | ↑ Significantly Increased[9] | Baseline |
| Wakefulness | ↓ Significantly Decreased[8] | Data not available | Baseline |
| Sleep Architecture | Maintained natural sleep architecture | Altered sleep architecture (increased delta power, decreased theta power)[9] | Normal sleep architecture |
Note: "↓" indicates a decrease, and "↑" indicates an increase in the parameter compared to the vehicle/control group.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of M-II and zolpidem are illustrated in the following signaling pathway diagrams.
Caption: M-II signaling pathway.
Caption: Zolpidem signaling pathway.
Experimental Protocols
The following section details a typical experimental methodology for assessing the hypnotic effects of compounds like M-II and zolpidem in rodent models, based on established preclinical sleep research protocols.[9][10][11][12][13]
Animal Models
-
Species: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.[9]
-
Housing: Animals are housed individually in a controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.[9][12]
Surgical Implantation of Electrodes
-
Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Electrode Placement:
-
Electroencephalogram (EEG): Stainless steel screw electrodes are implanted epidurally over the frontal and parietal cortices to record cortical brain activity.[11][13]
-
Electromyogram (EMG): Two insulated, flexible stainless-steel wires are inserted into the nuchal (neck) muscles to monitor muscle tone.[11][13]
-
-
Recovery: A recovery period of at least one week is allowed post-surgery before any experimental procedures.[11]
Data Acquisition and Analysis
-
Habituation: Animals are habituated to the recording chamber and cables for several days before the experiment.
-
Drug Administration: M-II, zolpidem, or vehicle is administered at the beginning of the dark phase (the active period for rodents).
-
Recording: Continuous EEG and EMG recordings are collected for a specified period (e.g., 6-24 hours) using a data acquisition system.
-
Sleep Scoring: The recorded data is scored in epochs (e.g., 10-30 seconds) into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the EEG and EMG characteristics.[9]
-
Data Analysis: The following parameters are quantified and statistically analyzed:
-
Sleep Latency: Time from drug administration to the first consolidated NREM sleep episode.
-
Total Sleep Time: Total duration of NREM and REM sleep.
-
Sleep Efficiency: Total sleep time as a percentage of total recording time.
-
Sleep Architecture: The structure and pattern of sleep stages, including the duration and number of NREM and REM episodes.
-
EEG Power Spectra: Analysis of the EEG frequency components (e.g., delta, theta, alpha, beta waves) during different sleep stages.
-
References
- 1. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. physoc.org [physoc.org]
- 10. youtube.com [youtube.com]
- 11. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Feasibility of applying a noninvasive method for sleep monitoring based on mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Hypnotic Contribution of M-II, Ramelteon's Primary Metabolite
A Comparative Guide for Researchers and Drug Development Professionals
Ramelteon, a selective agonist of melatonin receptors MT1 and MT2, is an established therapeutic for insomnia characterized by difficulty with sleep onset. Upon administration, Ramelteon is extensively metabolized, with its primary active metabolite, M-II, circulating at significantly higher concentrations and possessing a longer half-life than the parent compound.[1][2] This has led to scientific inquiry into the extent of M-II's contribution to the overall hypnotic effect of Ramelteon. This guide provides a comprehensive comparison of Ramelteon and M-II, summarizing key experimental data to elucidate the role of this major metabolite.
Quantitative Comparison of Pharmacological and Pharmacokinetic Properties
To facilitate a clear comparison, the following tables summarize the key quantitative data regarding the receptor binding affinities, functional potencies, and pharmacokinetic profiles of Ramelteon and its active metabolite, M-II.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Binding Affinity (Ki, pM) | Functional Potency (IC50, pM) |
| Ramelteon | MT1 | 14.0[1] | 21.2[3] |
| MT2 | 112[1] | 53.4[3] | |
| M-II | MT1 | ~140 (one-tenth of Ramelteon)[2] | 17- to 25-fold less potent than Ramelteon[3] |
| MT2 | ~560 (one-fifth of Ramelteon)[2] | 17- to 25-fold less potent than Ramelteon[3] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Ramelteon | M-II |
| Elimination Half-life (t½) | 1 - 2.6 hours[1] | 2 - 5 hours[1] |
| Systemic Exposure (AUC) | - | 20- to 100-fold greater than Ramelteon[2] |
| Protein Binding | ~82%[4] | ~70%[4] |
In Vivo Efficacy: A Look at Preclinical Sleep Studies
Preclinical studies in animal models have been instrumental in assessing the hypnotic effects of both Ramelteon and M-II. Notably, research in freely moving cats has demonstrated that while M-II is less potent than Ramelteon, it can still significantly promote sleep, particularly at higher doses.
Table 3: In Vivo Hypnotic Effects in a Feline Model
| Compound | Dose | Effect on Sleep |
| Ramelteon | 0.001, 0.01, and 0.1 mg/kg | Significantly decreased wakefulness and increased slow-wave sleep.[5] |
| M-II | Higher doses | Significantly improved sleep.[3] |
Experimental Protocols
To provide a deeper understanding of the data presented, this section outlines the methodologies for the key experiments cited.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional potency (IC50) of Ramelteon and M-II at human MT1 and MT2 receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human MT1 or MT2 receptors are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium-α) supplemented with fetal bovine serum.[2]
-
Membrane Preparation: Cells are harvested, homogenized in a Tris-HCl buffer, and centrifuged to pellet the cell membranes containing the receptors.[6] The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Radioligand Binding Assay (for Ki):
-
Cell membranes are incubated with a radioligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor drug (Ramelteon or M-II).[6][7]
-
The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) for a specified time and temperature (e.g., 2 hours at 37°C).[6]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin.
-
The Ki values are calculated from the competition binding curves.
-
-
Functional Assay (for IC50):
-
CHO cells expressing MT1 or MT2 receptors are treated with forskolin to stimulate cyclic AMP (cAMP) production.[1]
-
The cells are then incubated with varying concentrations of Ramelteon or M-II.
-
The intracellular cAMP levels are measured using a suitable assay kit.
-
The IC50 value, representing the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production, is determined from the dose-response curves.[3]
-
Caption: Workflow for in vitro receptor binding and functional assays.
In Vivo Sleep Analysis in a Feline Model
Objective: To assess the hypnotic effects of Ramelteon and M-II in a living organism.
Methodology:
-
Animal Model: Adult male cats are used for the study. The animals are surgically implanted with electrodes for electroencephalogram (EEG), electromyogram (EMG), and electrooculogram (EOG) recordings to monitor sleep stages.
-
Drug Administration: Ramelteon, M-II, or a vehicle control is administered orally via gavage.
-
Polysomnographic Recording: Following drug administration, the animals are placed in a recording chamber, and EEG, EMG, and EOG data are continuously recorded for a defined period (e.g., 8 hours).
-
Sleep Stage Analysis: The recorded data is scored for different sleep-wake stages (e.g., wakefulness, slow-wave sleep, REM sleep) based on standard criteria for feline sleep.
-
Data Analysis: Key sleep parameters such as sleep latency (time to fall asleep), duration of each sleep stage, and the number of awakenings are quantified and compared between the drug-treated and vehicle control groups.
Caption: Workflow for in vivo sleep studies in a feline model.
Signaling Pathway of Ramelteon and M-II
Ramelteon and its active metabolite M-II exert their effects by acting as agonists at the MT1 and MT2 melatonin receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).
Upon binding of Ramelteon or M-II to the MT1 or MT2 receptor, the associated Gi protein is activated. This activation leads to the inhibition of the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn can modulate the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately influencing neuronal excitability and promoting sleep.
Caption: Signaling pathway of Ramelteon and M-II via MT1/MT2 receptors.
Conclusion
The evidence strongly suggests that while M-II exhibits lower potency at the MT1 and MT2 receptors compared to Ramelteon, its significantly higher and more sustained systemic exposure allows it to contribute meaningfully to the overall hypnotic effect observed after Ramelteon administration.[1][2][3] The longer half-life of M-II may be particularly important for sleep maintenance.[1] Therefore, when evaluating the clinical efficacy and pharmacodynamics of Ramelteon, the pharmacological activity of its primary metabolite, M-II, must be taken into consideration. This comparative analysis provides a foundational understanding for researchers and clinicians working to optimize therapies for insomnia and other sleep-wake disorders.
References
- 1. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects Screening: A Comparative Analysis of Ramelteon Metabolite M-II and Other Hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of Ramelteon's primary active metabolite, M-II, with alternative hypnotic agents, Zolpidem and Eszopiclone. The information presented is supported by experimental data to aid in the assessment of their selectivity and potential for adverse drug reactions.
Executive Summary
Ramelteon, a selective melatonin receptor agonist, is metabolized to the active compound M-II. This metabolite, while less potent than the parent drug, contributes to the overall therapeutic effect. A critical aspect of drug safety evaluation is the screening for off-target interactions. This guide demonstrates that M-II exhibits a highly selective binding profile, primarily acting on MT1 and MT2 receptors with minimal interaction with a wide panel of other receptors, ion channels, and enzymes. In contrast, alternative hypnotics such as Zolpidem and Eszopiclone, which target the GABA-A receptor complex, have different off-target profiles that are important to consider in drug development and clinical use.
Comparative Off-Target Binding Profile
The following table summarizes the quantitative data on the binding affinities (Ki) and functional activities (IC50) of M-II, Zolpidem, and Eszopiclone for their primary targets and a selection of off-targets.
| Target | M-II | Zolpidem | Eszopiclone | Assay Type |
| Primary Targets | ||||
| Melatonin MT1 Receptor | Ki: 114 pM[1] | No significant affinity | No significant affinity | Radioligand Binding |
| IC50: 208 pM[1] | cAMP Functional Assay | |||
| Melatonin MT2 Receptor | Ki: 566 pM[1] | No significant affinity | No significant affinity | Radioligand Binding |
| IC50: 1,470 pM[1] | cAMP Functional Assay | |||
| GABA-A Receptor α1 subunit | No significant affinity | Ki: 13-20 nM[2] | High Affinity | Radioligand Binding |
| GABA-A Receptor α2 subunit | No significant affinity | Ki: 400 nM[2] | High Affinity | Radioligand Binding |
| GABA-A Receptor α3 subunit | No significant affinity | Ki: 400 nM[2] | High Affinity | Radioligand Binding |
| GABA-A Receptor α5 subunit | No significant affinity | No significant affinity (Ki ≥ 5000 nM)[2] | - | Radioligand Binding |
| Key Off-Targets | ||||
| 5-HT2B Receptor | Ki: 1.75 µM[1][3] | - | - | Radioligand Binding |
Note: Comprehensive quantitative off-target screening data for a broad panel of receptors for Zolpidem and Eszopiclone is not as readily available in the public domain as it is for M-II. The table reflects the most relevant data found.
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cell lines (e.g., CHO cells) or tissue homogenates.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the test compound (e.g., M-II).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays are used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs), such as the melatonin receptors.
General Protocol (HTRF Method):
-
Cell Culture: Cells expressing the target GPCR (e.g., CHO cells with MT1 or MT2 receptors) are cultured in microplates.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For agonists like M-II, this is often done in the presence of forskolin, which stimulates adenylyl cyclase and increases cAMP levels.
-
Cell Lysis and Reagent Addition: The cells are lysed, and HTRF (Homogeneous Time-Resolved Fluorescence) reagents are added. These reagents include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Signal Detection: In the absence of cellular cAMP, the two HTRF reagents are in close proximity, leading to a high FRET (Fluorescence Resonance Energy Transfer) signal. Cellular cAMP produced in response to the test compound competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.
-
Data Analysis: The change in the HTRF signal is measured and used to determine the concentration of the test compound that produces 50% of the maximal response (EC50) or inhibition (IC50).
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the primary signaling pathway of M-II and a typical workflow for off-target screening.
Caption: Primary signaling pathway of this compound.
Caption: A typical experimental workflow for off-target liability screening.
Discussion
The data presented clearly indicates that Ramelteon's metabolite, M-II, is a highly selective agonist for the MT1 and MT2 melatonin receptors. A broad off-target screening against 215 other targets revealed no significant affinities, with the exception of a weak interaction with the 5-HT2B receptor, where the affinity was approximately 3,000-fold lower than for the melatonin receptors.[1] This high degree of selectivity suggests a lower potential for off-target mediated adverse effects.
In contrast, Zolpidem and Eszopiclone, both non-benzodiazepine hypnotics, exert their effects by modulating GABA-A receptors. Zolpidem shows a preference for the α1 subunit of the GABA-A receptor, which is thought to be responsible for its sedative effects.[2] Eszopiclone has a broader affinity, binding to GABA-A receptors containing α1, α2, and α3 subunits. This broader profile may contribute to its anxiolytic effects in addition to its hypnotic properties. While these drugs are effective for insomnia, their interaction with the GABAergic system, which is widely distributed in the central nervous system, can lead to a range of side effects including dizziness, drowsiness, and in some cases, more complex sleep-related behaviors.
Conclusion
The off-target screening profile of Ramelteon's metabolite, M-II, demonstrates a high degree of selectivity for its intended targets, the MT1 and MT2 melatonin receptors. This contrasts with the broader interaction profile of GABA-A receptor modulators like Zolpidem and Eszopiclone. For researchers and drug development professionals, this comparative analysis highlights the importance of comprehensive off-target screening in understanding the potential safety and selectivity of new chemical entities. The highly selective nature of M-II suggests a favorable safety profile with a reduced likelihood of off-target related adverse drug reactions.
References
A Comparative Guide to the Cross-Species Metabolism of Ramelteon and its Major Metabolite, M-II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of Ramelteon, a selective MT1/MT2 receptor agonist, and its primary active metabolite, M-II, across different species. Understanding the metabolic pathways and pharmacokinetic profiles in preclinical species and humans is crucial for the accurate interpretation of non-clinical safety and efficacy data and for predicting human pharmacokinetics.
Executive Summary
Data Presentation
In Vitro Metabolism of Ramelteon in Human Liver Microsomes
The following table summarizes the key enzymes responsible for Ramelteon metabolism in human liver microsomes.[1]
| Enzyme Family | Specific Isozyme(s) | Contribution to Metabolism |
| Cytochrome P450 1A | CYP1A2 | Major |
| Cytochrome P450 2C | CYP2C Subfamily | Minor |
| Cytochrome P450 3A | CYP3A4 | Minor |
Pharmacokinetic Parameters of Ramelteon and M-II in Humans (Single Oral Dose)
The table below presents the pharmacokinetic parameters of Ramelteon and its major metabolite, M-II, in healthy human adults following a single oral dose. Note that M-II exhibits a significantly higher systemic exposure (AUC) than the parent drug.[2][3]
| Parameter | Ramelteon | M-II |
| Tmax (h) | ~0.75 | ~1.5 |
| Half-life (t½) (h) | 1 - 2.6 | 2 - 5 |
| Systemic Exposure | Lower | 20- to 100-fold higher than Ramelteon |
Note: Specific Cmax and AUC values for Ramelteon and M-II can vary depending on the dose administered.
Cross-Species Pharmacokinetic Data
While regulatory documents indicate that pharmacokinetic studies of Ramelteon and M-II have been conducted in rats, dogs, and monkeys, specific quantitative data from these studies are not publicly available.[4] Such data is essential for a direct comparison of drug exposure and metabolic clearance across species.
Experimental Protocols
A detailed, publicly available protocol for a specific Ramelteon in vitro metabolism study is not available. However, a general and widely accepted protocol for assessing the in vitro metabolism of a compound using liver microsomes is provided below.
Protocol: In Vitro Metabolism of Ramelteon in Liver Microsomes
1. Objective: To determine the rate of metabolism of Ramelteon and the formation of its metabolite, M-II, in liver microsomes from different species (e.g., human, rat, dog, monkey).
2. Materials:
-
Ramelteon
-
M-II standard
-
Pooled liver microsomes from the desired species (e.g., human, rat, dog, monkey)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
3. Methods:
-
Incubation Preparation:
-
Prepare a stock solution of Ramelteon in a suitable solvent (e.g., DMSO).
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes, and the Ramelteon stock solution. The final concentration of the organic solvent from the stock solution should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.
-
-
Reaction Initiation:
-
Pre-incubate the mixtures at 37°C for a few minutes to allow them to reach the reaction temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Course and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Ramelteon and the concentration of the formed M-II at each time point.
-
-
Data Analysis:
-
Plot the concentration of Ramelteon versus time to determine the rate of disappearance. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Plot the concentration of M-II versus time to determine the rate of its formation.
-
Mandatory Visualizations
Metabolic Pathway of Ramelteon
Caption: Metabolic pathway of Ramelteon to its major active metabolite, M-II, and other metabolites.
Experimental Workflow for In Vitro Metabolism Study
Caption: A typical experimental workflow for an in vitro drug metabolism study using liver microsomes.
References
- 1. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition kinetics and tolerance of escalating single doses of ramelteon, a high-affinity MT1 and MT2 melatonin receptor agonist indicated for treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pmda.go.jp [pmda.go.jp]
In Vitro Functional Assay Validation for Ramelteon's Active Metabolite M-II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro functional performance of Ramelteon's primary active metabolite, M-II, alongside its parent drug and other melatonin receptor agonists, Tasimelteon and Agomelatine. The information presented is supported by experimental data and detailed methodologies to aid in the assessment and validation of these compounds in a research and development setting.
Comparative Analysis of Melatonin Receptor Agonists
The functional activity of Ramelteon, its M-II metabolite, and other selected agonists at the human melatonin MT1 and MT2 receptors is summarized below. The data highlights the binding affinity (Ki) and functional potency (EC50/IC50) of each compound, providing a clear basis for comparison.
| Compound | Receptor | Binding Affinity (Ki) (pM) | Functional Potency (EC50/IC50) (pM) |
| Ramelteon | MT1 | 14.0[1] | 21.2[2] |
| MT2 | 112[1] | 53.4[2] | |
| M-II Metabolite | MT1 | 114[3][4] | 208[3][5] |
| MT2 | 566[3][4] | 1470[3][5] | |
| Tasimelteon | MT1 | - | 140[6] |
| MT2 | - | 250[6] | |
| Agomelatine | MT1 | ~100[2] | - |
| MT2 | ~100[2] | - | |
| Melatonin | MT1 | - | 77.8[2] |
| MT2 | - | 904.0[2] |
Note: Ki values represent the inhibition constant, a measure of binding affinity. Lower Ki values indicate higher affinity. EC50/IC50 values represent the concentration of the compound that elicits 50% of the maximal response (potency). Lower values indicate higher potency. Dashes indicate that specific data was not available in the searched literature.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by melatonin receptor agonists and a typical experimental workflow for their in vitro functional validation.
Caption: Signaling pathway of Ramelteon and its M-II metabolite at melatonin receptors.
Caption: General workflow for in vitro functional assay validation.
Experimental Protocols
Detailed methodologies for key in vitro functional assays are provided below. These protocols are fundamental for the validation of melatonin receptor agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing human MT1 or MT2 receptors (e.g., CHO cells).
-
Radioligand: 2-[¹²⁵I]iodomelatonin.
-
Test compounds: Ramelteon, M-II, Tasimelteon, Agomelatine.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of 2-[¹²⁵I]iodomelatonin in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM melatonin).
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[3]
cAMP Functional Assay (for determining EC50/IC50)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the melatonin receptor signaling pathway.
Materials:
-
Whole cells expressing human MT1 or MT2 receptors (e.g., CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: Ramelteon, M-II, Tasimelteon.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).
-
Plate reader capable of measuring the assay signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
Procedure:
-
Seed the cells in a suitable microplate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided by the cAMP assay kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound.
-
Determine the IC50 value, which represents the concentration of the agonist that causes 50% inhibition of the maximal forskolin-stimulated cAMP production.[2][7]
[³⁵S]GTPγS Binding Assay (Alternative Functional Assay)
This assay measures the activation of G-proteins coupled to the melatonin receptors, providing another measure of functional activity.
Materials:
-
Cell membranes from cells expressing MT1 or MT2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of GDP and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Allow the binding to proceed for a defined time at a specific temperature (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding and determine the EC50 value from the dose-response curve.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Tasimelteon for Research|High-Purity Reference Standard [benchchem.com]
- 7. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Brain Penetration Analysis: Ramelteon vs. M-II
A guide for researchers on the central nervous system distribution of the hypnotic agent Ramelteon and its primary active metabolite, M-II.
Ramelteon is a selective MT1 and MT2 melatonin receptor agonist approved for the treatment of insomnia characterized by difficulty with sleep onset.[1][2][3] Its therapeutic action is mediated within the central nervous system (CNS), specifically at the suprachiasmatic nucleus of the brain.[3][4][5] Upon administration, Ramelteon is extensively metabolized, primarily to M-II, an active metabolite that also demonstrates affinity for melatonin receptors.[5][6][7] While M-II has a lower affinity for MT1 and MT2 receptors—about one-tenth that of the parent compound—its systemic exposure is 20- to 100-fold greater than Ramelteon, suggesting it may significantly contribute to the overall pharmacological effect.[5][7] Understanding the relative brain penetration of both compounds is therefore critical for elucidating the composite pharmacodynamic profile of Ramelteon administration.
While direct, head-to-head comparative studies on the brain penetration of Ramelteon and M-II are not extensively detailed in publicly available literature, this guide synthesizes available pharmacokinetic data and outlines the standard methodologies used to assess CNS penetration.
Quantitative Pharmacokinetic Data
The extent of brain penetration is often quantified by the brain-to-plasma concentration ratio (Kp). A higher Kp value indicates greater accumulation in the brain tissue relative to systemic circulation.[8] Although specific Kp values from a single comparative study are unavailable, the known physicochemical and pharmacokinetic properties of each compound allow for an inferred comparison.
| Parameter | Ramelteon | M-II (Metabolite) | Significance for Brain Penetration |
| Systemic Exposure | Lower; rapidly metabolized.[9] | 20-100 times greater than Ramelteon.[7] | Higher systemic concentration of M-II provides a greater driving force for crossing the blood-brain barrier. |
| Receptor Affinity | High affinity for MT1/MT2 receptors.[10][11] | ~10% of Ramelteon's affinity for MT1/MT2.[6][7] | While not a direct measure of penetration, it relates to the potential for receptor-mediated effects within the CNS. |
| Half-life (t½) | ~1-2.6 hours. | ~2-5 hours longer than Ramelteon.[7] | The longer half-life of M-II may lead to a more sustained presence in both plasma and potentially the brain. |
| P-gp Substrate Potential | Not a substrate for P-glycoprotein (P-gp).[1][4] | Data not specified, but unlikely to differ significantly from the parent structure in this regard. | Non-substrate status for efflux pumps like P-gp is favorable for CNS penetration.[12] |
Note: Data is compiled from various sources and may not be from direct comparative experiments.
Experimental Protocols for Determining Brain Penetration
The assessment of brain penetration for CNS drug candidates is a critical step in preclinical development. The methodologies are designed to quantify the rate and extent of a compound's ability to cross the blood-brain barrier (BBB).
Representative In Vivo Protocol (Rodent Model)
This protocol describes a general procedure for determining the brain-to-plasma ratio (Kp) in a species such as rats or mice.
-
Animal Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimated for at least 3 days with free access to food and water.
-
Compound Administration: Ramelteon or M-II is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via the desired clinical route, typically oral (p.o.) or intravenous (i.v.).
-
Sample Collection: At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, and 8 hours), cohorts of animals are anesthetized.
-
Blood Sampling: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.
-
Brain Tissue Harvesting: Following blood collection, animals are transcardially perfused with ice-cold saline to remove intravascular blood from the brain. The whole brain is then excised, weighed, and flash-frozen or homogenized immediately.
-
-
Sample Processing:
-
Plasma: Proteins are precipitated using an organic solvent (e.g., acetonitrile). The supernatant is collected after centrifugation.
-
Brain Homogenate: The brain is homogenized in a buffer solution. The homogenate is then subjected to protein precipitation.
-
-
Bioanalysis: The concentrations of the parent drug and metabolite in the processed plasma and brain samples are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[13]
-
Data Analysis:
-
The brain concentration is typically expressed in ng/g of tissue.
-
The plasma concentration is expressed in ng/mL.
-
The brain-to-plasma ratio (Kp) is calculated at each time point: Kp = C_brain / C_plasma Where C_brain is the concentration in the brain and C_plasma is the concentration in plasma.
-
Visualizing Methodologies and Concepts
Experimental Workflow for Kp Determination
The following diagram outlines the standard workflow for an in vivo study to determine the brain-to-plasma concentration ratio (Kp).
Caption: Workflow for Kp determination.
Conceptual Model of Blood-Brain Barrier Transit
This diagram illustrates the key factors influencing a drug's ability to cross the blood-brain barrier and enter the brain parenchyma.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramelteon | 196597-26-9 | FR27673 | Biosynth [biosynth.com]
- 4. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of ramelteon in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Assessing the Abuse Potential of Ramelteon Metabolite M-II: A Comparative Guide for Researchers
Ramelteon, and by extension its metabolite M-II, exerts its therapeutic effects through selective agonism of the MT1 and MT2 melatonin receptors within the suprachiasmatic nucleus of the brain. This mechanism is fundamentally different from that of benzodiazepines and "Z-drugs," which modulate the GABA-A receptor complex, a pathway well-established as mediating reinforcing and abuse-related effects.[1][2] Preclinical studies have shown that Ramelteon has no affinity for GABA or opiate receptors.[3]
Clinical trials in individuals with a history of substance abuse have demonstrated that Ramelteon, at doses up to 20 times the therapeutic dose, shows no greater potential for abuse than a placebo.[3][4] In these studies, subjective measures of "drug liking" and "street value" for Ramelteon were comparable to placebo, whereas the benzodiazepine comparator, triazolam, showed a significant dose-dependent increase in these abuse liability indicators.[2][5][6] Notably, in one study, 79% of participants identified the highest dose of Ramelteon as a placebo.[2][4]
The primary active metabolite, M-II, exhibits a similar pharmacological profile to Ramelteon, acting as a selective agonist at MT1 and MT2 receptors, albeit with a lower affinity.[7] M-II is the major circulating entity after Ramelteon administration and is considered to contribute to the overall clinical effect.[7] Its selectivity for melatonin receptors, coupled with a lack of interaction with receptor systems implicated in drug abuse, strongly supports a low abuse potential.
Comparative Pharmacological and Abuse Potential Profile
The following tables summarize the key pharmacological and abuse potential characteristics of Ramelteon/M-II in comparison to a representative benzodiazepine, Triazolam.
| Feature | Ramelteon / M-II | Triazolam (Benzodiazepine) |
| Primary Mechanism of Action | Selective agonist at MT1 and MT2 melatonin receptors | Positive allosteric modulator of the GABA-A receptor |
| Receptor Affinity | High affinity for MT1 and MT2 receptors; no significant affinity for GABA-A, opioid, dopamine, or serotonin receptors[8] | High affinity for the benzodiazepine site on the GABA-A receptor |
| Abuse Potential in Human Studies | Not significantly different from placebo on measures of "drug liking" and other abuse-related subjective effects[2][8] | Dose-dependent increases in "drug liking," euphoria, and other positive subjective effects indicative of abuse potential[2][5] |
| DEA Scheduling | Not a scheduled substance[8] | Schedule IV controlled substance |
Table 1: Comparative Pharmacology and Abuse Potential
Experimental Protocols for Abuse Potential Assessment
The assessment of abuse potential for new central nervous system (CNS) active drugs is guided by regulatory agencies like the FDA and typically involves a battery of preclinical and clinical studies.[9][10][11]
Preclinical Assessment
Standard preclinical models to evaluate abuse potential include:
-
Self-Administration: This model assesses the reinforcing effects of a drug, where an animal performs a task (e.g., lever pressing) to receive a drug infusion. Drugs with abuse potential are typically self-administered.
-
Drug Discrimination: In this paradigm, animals are trained to recognize the subjective effects of a known drug of abuse. They are then tested with the novel compound to see if it produces similar subjective effects.
-
Conditioned Place Preference (CPP): This model evaluates the rewarding properties of a drug by pairing its administration with a specific environment. An increase in the time spent in the drug-paired environment is indicative of rewarding effects.
Clinical Assessment
Human abuse potential studies are typically conducted in experienced recreational drug users. Key outcome measures include:
-
Subjective "Drug Liking": Measured using a visual analog scale (VAS).
-
Other Subjective Effects: Assessed via questionnaires such as the Addiction Research Center Inventory (ARCI).
-
Pharmacological Classification: Participants are asked to classify the drug's effects relative to known classes of abused drugs.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical workflow for assessing abuse potential.
References
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Ramelteon: a novel hypnotic lacking abuse liability and sedative adverse effects. | Semantic Scholar [semanticscholar.org]
- 4. axcelead.com [axcelead.com]
- 5. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ramelteon: a novel hypnotic lacking abuse liability and sedative adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Conditioned Place Preference for Heroin Is Signaled by Increased Dopamine and Direct Pathway Activity and Decreased Indirect Pathway Activity in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ramelteon demonstrates no abuse potential according to study results | EurekAlert! [eurekalert.org]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ramelteon Metabolite M-II: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of pharmaceutical compounds and their metabolites are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Ramelteon metabolite M-II, a key active metabolite of the insomnia therapeutic, Ramelteon.[1][2] Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. The following safety measures, derived from material safety data sheets (MSDS) for similar compounds, should be strictly followed.[3][4]
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye contact with the substance.[5] |
| Hand Protection | Impermeable protective nitrile gloves | To avoid skin contact.[5] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is possible, a self-contained breathing apparatus is recommended. | To prevent inhalation of dust or aerosols.[3] |
| Protective Clothing | Laboratory coat | To protect skin and clothing from contamination. |
In the event of accidental exposure, immediately wash the affected area with plenty of water.[3] For eye contact, rinse cautiously with water for several minutes.[5] If ingested, seek immediate medical assistance.[3]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by multiple federal and state agencies.[6] A comprehensive understanding of these regulations is essential for compliance.
| Regulatory Agency | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits their disposal in sewers.[6][8][9] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. While Ramelteon is not a controlled substance, awareness of DEA regulations is crucial for facilities handling a range of pharmaceutical compounds. |
| State Regulations | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[7] Researchers must consult their local and state guidelines. |
Step-by-Step Disposal Procedure for this compound
As a research chemical, this compound that is no longer needed must be disposed of as chemical waste through an institution's Environmental Health and Safety (EHS) program. Do not dispose of this compound in the regular trash or down the drain.
Step 1: Waste Identification and Segregation
-
Carefully identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate the waste into appropriate, clearly labeled, and leak-proof containers. Use containers compatible with the chemical nature of the waste.
Step 2: Waste Collection and Storage
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Keep containers tightly closed when not in use.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide a complete and accurate description of the waste, including the name of the compound and any other chemicals present in the mixture.
Step 4: Documentation
-
Maintain a detailed record of the disposed of chemical, including the quantity and date of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Experimental Protocols
The information provided in this document is based on established regulatory guidelines and best practices for chemical and pharmaceutical waste disposal.[6][7][10][11][12] Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. Researchers are advised to develop and adhere to institution-specific protocols in consultation with their EHS department. These protocols should be incorporated into the laboratory's standard operating procedures (SOPs).
References
- 1. Ramelteon - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kmpharma.in [kmpharma.in]
- 4. This compound D3 | CAS No: 1246812-22-5 [aquigenbio.com]
- 5. isolatek.com [isolatek.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. epa.gov [epa.gov]
- 9. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 10. fda.gov [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Ramelteon Metabolite M-II
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Ramelteon metabolite M-II, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
This compound is the major active metabolite of Ramelteon, a selective melatonin receptor agonist.[1][2][3] While Ramelteon and its M-II metabolite are not classified as hazardous goods for transport, proper laboratory safety precautions are necessary during handling.[4]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following personal protective equipment is recommended to minimize exposure:
-
Respiratory Protection: A self-contained breathing apparatus is advised to avoid the formation of dust.[4][5] For activities that may generate aerosols or dust, a NIOSH-approved N95 respirator can provide both respiratory and splash protection.[6]
-
Hand Protection: Wear chemical-impermeable surgical gloves.[4][5]
-
Eye Protection: Safety goggles or glasses should be worn to prevent eye contact with the substance.[7]
-
Body Protection: A lab coat or other suitable protective clothing is necessary to avoid skin contact.[5][7]
Operational Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
-
Handling:
-
Storage:
Safety and Disposal Plans
In case of accidental exposure or spills, and for routine disposal, the following procedures should be followed.
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a doctor.[5]
-
Skin Contact: Wash off with soap and plenty of water and seek medical advice if irritation persists.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[4][5]
-
-
Accidental Release Measures:
-
Wear appropriate personal protective equipment, including a self-contained breathing apparatus.[4]
-
Evacuate personnel to a safe area and ensure adequate ventilation.[5]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[5]
-
-
Disposal:
-
Disposal of this compound should be in accordance with all applicable federal, state, and local environmental regulations.[5]
-
Expired or waste pharmaceuticals should be handled by a licensed medical waste contractor for disposal in a licensed hazardous or toxic waste landfill or incinerator.[9] It is not appropriate to dispose of the substance by flushing it down the toilet or discarding it in the trash.[9]
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 896736-21-3 | [5] |
| Molecular Formula | C16H21NO3 | N/A |
| Molecular Weight | 275.34 g/mol | N/A |
| Storage Temperature (in solvent) | -80°C | [8] |
| Ramelteon Half-life | 1–2.6 hours | [10] |
| M-II Metabolite Half-life | 2–5 hours | [2][10] |
Experimental Workflow
While specific experimental protocols will vary, a general workflow for handling this compound powder in a laboratory setting is outlined below.
Signaling Pathway
Ramelteon and its active metabolite M-II are selective agonists for the melatonin MT1 and MT2 receptors.[2][3]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kmpharma.in [kmpharma.in]
- 5. targetmol.com [targetmol.com]
- 6. gerpac.eu [gerpac.eu]
- 7. This compound D3 | CAS No: 1246812-22-5 [aquigenbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Page loading... [guidechem.com]
- 10. Ramelteon Monograph for Professionals - Drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
